molecular formula C8H6ClNO3 B458991 2-Chloro-1-(4-nitrophenyl)ethanone CAS No. 34006-49-0

2-Chloro-1-(4-nitrophenyl)ethanone

Cat. No.: B458991
CAS No.: 34006-49-0
M. Wt: 199.59g/mol
InChI Key: YKLMHYUFNDAZAG-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-nitrophenyl)ethanone, commonly known as 4-nitrophenacyl chloride, is a valuable chemical building block in scientific research. Its high utility stems from the synergistic reactivity of its carbonyl, electron-withdrawing nitro-aromatic, and chloromethyl functional groups. It serves as a versatile precursor in the synthesis of more complex organic molecules, particularly through nucleophilic substitution reactions where the chloride is readily displaced, allowing for the formation of carbon-heteroatom bonds. Furthermore, the nitro group on the phenyl ring makes it a strong electron-acceptor moiety, which can be leveraged in the design of compounds with specific electronic properties for materials science applications. Research also utilizes this compound in the synthesis of azole derivatives, which are structures of interest in medicinal chemistry for their potential biological activities . As a model substrate in computational chemistry studies, it aids in exploring reaction mechanisms, such as catalyst-free chloroboration processes involving carbonyl compounds . This compound is intended for use by qualified researchers in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLMHYUFNDAZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295025
Record name 2-chloro-1-(4-nitrophenyl)ethanone
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Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34006-49-0
Record name NSC99337
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99337
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-1-(4-nitrophenyl)ethanone
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Foundational & Exploratory

Basic reactivity of alpha-chloro ketones with nitro groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Core Reactivity of Alpha-Chloro Ketones with Nitro Groups: Mechanisms, Protocols, and Synthetic Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Alpha-chloro ketones are highly versatile electrophilic building blocks in modern organic synthesis, primarily due to the electron-withdrawing nature of the adjacent carbonyl group, which activates the α-carbon for nucleophilic attack. This guide provides an in-depth exploration of their fundamental reactivity with nitro group-containing nucleophiles, such as nitronate anions derived from nitroalkanes. We will dissect the core reaction mechanisms, predominantly the S(_N)2 pathway, and explore subsequent transformations that these reactions enable, including the synthesis of valuable α-nitro ketones and γ-dicarbonyl compounds. This document provides field-proven experimental protocols, explains the causality behind methodological choices, and offers insights into the factors governing reaction outcomes. The aim is to equip researchers with the foundational knowledge and practical tools to effectively leverage this powerful chemical transformation in the synthesis of complex molecules and pharmaceutical intermediates.

Introduction: The Duality of Reactant Functionality

The reaction between α-chloro ketones and nitro compounds is a confluence of well-defined electronic properties that drives a predictable yet versatile set of transformations. Understanding the intrinsic nature of each reactant is paramount to mastering their application.

  • The Alpha-Chloro Ketone: An Activated Electrophile The structure of an α-chloro ketone features two key electronic characteristics. Firstly, the carbonyl group is strongly electron-withdrawing, which polarizes the adjacent carbon-chlorine bond and significantly increases the electrophilicity of the α-carbon. Secondly, the chlorine atom is a competent leaving group. This combination renders the α-carbon exceptionally susceptible to nucleophilic substitution.[1] The reaction proceeds readily via an S(N)2 mechanism, as the orbital overlap in the transition state is stabilized by the adjacent π-system of the carbonyl group.[2] This inherent reactivity makes α-chloro ketones prized precursors for introducing a wide range of functional groups.

  • The Nitro Group: A Latent Nucleophile and Versatile Functional Handle The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. This property imparts significant acidity to the α-hydrogens of a nitroalkane, allowing for easy deprotonation by a mild base to form a resonance-stabilized nitronate anion.[3] This anion is a potent carbon-centered nucleophile, perfectly primed to react with the electrophilic α-carbon of the chloro-ketone. Beyond its role in C-C bond formation, the nitro group itself is a versatile synthetic intermediate, capable of being transformed into amines, ketones (via the Nef reaction), or other functional groups.[4]

Core Reaction Manifold: Nucleophilic Substitution for α-Nitro Ketone Synthesis

The primary reaction pathway between an α-chloro ketone and a deprotonated nitroalkane is a bimolecular nucleophilic substitution (S(_N)2) to furnish an α-nitro ketone. These products are valuable synthetic intermediates, as the strong electron-withdrawing nature of both the nitro and keto groups enables a range of subsequent reactions.[5][6]

Mechanistic Breakdown

The reaction proceeds in two distinct, yet operationally concurrent, steps:

  • Deprotonation: A suitable base abstracts an α-proton from the nitroalkane (e.g., nitromethane) to generate the corresponding nucleophilic nitronate anion.

  • S(_N)2 Attack: The nitronate anion attacks the electrophilic α-carbon of the chloro-ketone, displacing the chloride ion as the leaving group and forming a new carbon-carbon bond.

This process is highly efficient due to the electronic stabilization of the S(_N)2 transition state by the adjacent carbonyl group.[2]

Caption: S(_N)2 mechanism for α-nitro ketone synthesis.

Self-Validating Experimental Protocol: Synthesis of 1-Nitro-3-phenylpropan-2-one

This protocol describes the reaction of 2-chloro-1-phenylethanone with nitromethane. The choice of a phase-transfer catalyst (PTC) is a field-proven method to facilitate reactions between two immiscible phases (aqueous base and organic substrate), enhancing reaction rates and yields.

Materials:

  • 2-chloro-1-phenylethanone (1.0 equiv.)

  • Nitromethane (1.5 equiv.)

  • Potassium Carbonate (K(_2)CO(_3)) (2.0 equiv.)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv.)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-1-phenylethanone (1.0 equiv.) and dissolve in DCM (approx. 0.2 M).

  • Add nitromethane (1.5 equiv.) and TBAB (0.1 equiv.) to the solution.

  • In a separate beaker, prepare a solution of K(_2)CO(_3) (2.0 equiv.) in deionized water.

  • Add the aqueous K(_2)CO(_3) solution to the reaction flask.

  • Stir the biphasic mixture vigorously at room temperature.

    • Causality: Vigorous stirring is crucial to maximize the interfacial area where the phase-transfer catalyst can shuttle the nitronate anion into the organic phase for the reaction to occur.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chloro-ketone is consumed (typically 4-6 hours).

  • Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Causality: The bicarbonate wash neutralizes any remaining acidic species and removes residual base.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure α-nitro ketone.

Subsequent Transformations: The Nef Reaction for 1,4-Dicarbonyl Synthesis

A powerful application of the newly synthesized α-nitro ketone is its conversion into a 1,4-dicarbonyl compound via the Nef reaction. This two-step sequence—S(_N)2 followed by Nef—provides a robust method for constructing synthetically crucial 1,4-dicarbonyl motifs, which are precursors to many five-membered heterocycles like furans, pyrroles, and thiophenes.[7][8]

Mechanism and Workflow

The Nef reaction involves the base-mediated conversion of a primary or secondary nitroalkane to its nitronate salt, followed by acidification to yield a ketone or aldehyde and nitrous oxide.

Nef_Workflow start α-Chloro Ketone + Nitroalkane sn2 S_N2 Reaction (Base, Solvent) start->sn2 nitro_ketone α-Nitro Ketone Intermediate sn2->nitro_ketone nef_base 1. Strong Base (e.g., NaOMe) Formation of Nitronate Salt nitro_ketone->nef_base nitronate_salt Nitronate Salt nef_base->nitronate_salt nef_acid 2. Acid Quench (e.g., H_2SO_4) Hydrolysis nitronate_salt->nef_acid product 1,4-Dicarbonyl Compound nef_acid->product

Caption: Workflow for 1,4-dicarbonyl synthesis.

Protocol: Nef Reaction of 1-Nitro-4-phenylbutan-2-one

Materials:

  • 1-Nitro-4-phenylbutan-2-one (1.0 equiv.)

  • Methanol (MeOH)

  • Sodium Methoxide (NaOMe) (1.1 equiv.)

  • Sulfuric Acid (H(_2)SO(_4)), concentrated

  • Diethyl Ether

  • Deionized Water

Procedure:

  • Dissolve the α-nitro ketone (1.0 equiv.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (1.1 equiv.) in methanol.

  • Stir the mixture at 0 °C for 1 hour to ensure complete formation of the nitronate salt.

  • In a separate flask, prepare a mixture of concentrated H(_2)SO(_4) and water at 0 °C.

  • Slowly add the methanolic nitronate solution to the vigorously stirred acidic solution via a dropping funnel, maintaining the temperature below 10 °C.

    • Causality: This inverse addition is critical. Adding the nitronate to the acid ensures the pH remains low, preventing side reactions and promoting the desired hydrolysis to the ketone.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO(_4), and concentrate in vacuo.

  • Purify via column chromatography to obtain the 1,4-diketone (1-phenylbutane-1,4-dione).

Factors Influencing Reactivity and Selectivity

The success and outcome of reactions between α-chloro ketones and nitro compounds are governed by several key parameters. A systematic understanding of these factors allows for rational optimization and troubleshooting.

FactorInfluence & CausalityTypical Conditions
Substrate (Ketone) Steric Hindrance: Increased substitution at the α' or β positions slows the S(_N)2 rate. Electronic Effects: Electron-withdrawing groups on the ketone can slightly enhance the electrophilicity of the α-carbon.Less hindered ketones (e.g., phenacyl chloride) react faster than highly substituted analogues.
Nucleophile (Nitroalkane) Acidity: Primary nitroalkanes (e.g., nitromethane) are more acidic and less sterically hindered, leading to faster reactions. Secondary nitroalkanes react slower. Tertiary nitroalkanes lack an α-proton and are unreactive.Nitromethane, nitroethane, and 2-nitropropane are common.
Base Strength & Type: The base must be strong enough to deprotonate the nitroalkane but not so strong as to promote self-condensation or elimination of the α-chloro ketone. Inorganic bases (K(_2)CO(_3), Cs(_2)CO(_3)) are often preferred for their heterogeneity and mildness. Organic bases like DBU can also be effective.[7]K(_2)CO(_3), DBU, NaH, NaOEt.
Solvent Polarity: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are ideal for S(_N)2 reactions as they solvate the cation of the base, leaving a "naked," highly reactive anion. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.DMF, Acetonitrile, THF, or biphasic systems with a PTC.
Temperature Rate Control: Most reactions proceed efficiently at room temperature. Gentle heating (40-50 °C) may be required for less reactive substrates, but higher temperatures can increase the likelihood of side reactions like elimination.0 °C to 50 °C.

Conclusion and Future Outlook

The reaction of α-chloro ketones with nitro-group nucleophiles is a cornerstone transformation in synthetic chemistry, providing reliable access to α-nitro ketones and, by extension, 1,4-dicarbonyl compounds. The predictability of the S(_N)2 mechanism, coupled with the functional versatility of the nitro group, ensures its continued relevance. For professionals in drug development, this chemistry offers a robust route to complex scaffolds and heterocyclic precursors. Future advancements may focus on developing asymmetric variants of this reaction to control the stereochemistry of the newly formed C-C bond, further expanding its utility in the synthesis of chiral molecules of pharmaceutical interest.

References

  • Al-Zahrani, H. A. (2006). α-Haloketones in Heterocyclic Synthesis. King Abdulaziz University. [Link]

  • Hayashi, Y., Cocco, E., Odaira, H., Matoba, H., & Mori, N. (2023). Oxidative Synthesis of α‐Nitroketones from α‐Substituted Malononitrile and Nitromethane Using Molecular Oxygen without Condensation Reagents. European Journal of Organic Chemistry. [Link]

  • Kornblum, N. (1959). The Nef Reaction. Organic Reactions, 12, 101-166. [Link]

  • De Kimpe, N., & Verhé, R. (1984). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. John Wiley & Sons.
  • Biswas, T. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]

  • Prajapati, D., & Sandhu, J. S. (1991). A Novel Synthesis of α-Nitro Ketones. Chemistry and Industry, 6, 201.
  • Al-Zahrani, H. A. (2007). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 12(6), 1176-1212. [Link]

  • van der Westhuizen, C. J. (2021). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

  • Sahu, B., & Murkute, C. (2019). Employment of α-nitroketones in organic synthesis. Organic & Biomolecular Chemistry, 17, 4699-4713. [Link]

  • Sukhorukov, A. Y., Lesiv, A. V., & Ioffe, S. L. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3643. [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Diketone synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Biswas, T. (2019). Nef carbonyl synthesis for 1,4-dicarbonyl preparation (5 member heterocycle preparation) & mechanism. YouTube. [Link]

Sources

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Chloro-1-(4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 2-Chloro-1-(4-nitrophenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with established empirical data to offer a robust interpretation of the spectral features of this important chemical intermediate.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and non-destructive analytical techniques for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like 2-Chloro-1-(4-nitrophenyl)ethanone, which is a common building block in organic synthesis, a precise understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification.

This guide will deconstruct the molecular architecture of 2-Chloro-1-(4-nitrophenyl)ethanone to predict its NMR signatures. We will explore the underlying electronic effects of its functional groups and validate our predictions against experimentally acquired data, thereby providing a self-validating framework for analysis.

Molecular Structure and Symmetry Analysis

To predict an NMR spectrum, one must first understand the molecule's structure and symmetry. The structure of 2-Chloro-1-(4-nitrophenyl)ethanone (C₈H₆ClNO₃) features a para-substituted benzene ring connected to a chloroacetyl group.

The key structural features influencing the NMR spectrum are:

  • A para-substituted aromatic ring , which implies a degree of symmetry.

  • A strongly **electron-withdrawing nitro group (-NO₂) **, which significantly deshields nearby protons and carbons.

  • An electron-withdrawing chloroacetyl group (-COCH₂Cl) , containing a carbonyl (C=O) and an electronegative chlorine atom, both of which induce significant downfield shifts.

Due to the plane of symmetry passing through the C1-C4 axis of the benzene ring, the molecule has chemically equivalent pairs of aromatic protons and carbons. This reduces the number of expected signals.

Caption: Molecular structure of 2-Chloro-1-(4-nitrophenyl)ethanone with atom numbering.

Based on this structure, we anticipate:

  • ¹H NMR: Three distinct signals: two for the aromatic protons (H2/H6 and H3/H5 are equivalent pairs) and one for the methylene protons (CH₂).

  • ¹³C NMR: Six distinct signals: four for the aromatic carbons (C1, C4, C2/C6, C3/C5), one for the carbonyl carbon (C7), and one for the methylene carbon (C8).

NMR Prediction: Methodology and Rationale

Predicting NMR spectra can be accomplished through several methods, including database-driven empirical software and first-principles quantum mechanical calculations.[1] Database methods, which rely on vast libraries of assigned spectra, often provide rapid and accurate predictions for common structural motifs. Computational methods like Density Functional Theory (DFT) offer high accuracy but are computationally intensive.

For this guide, we will employ a logic-driven approach based on established principles of substituent chemical shift (SCS) effects, which describe how functional groups influence the chemical shifts of nearby nuclei.[2][3] We will then validate these predictions against published experimental data, which represents the ultimate benchmark for accuracy.

G cluster_0 Prediction Workflow A Analyze Molecular Structure & Symmetry B Identify Unique Protons & Carbons A->B Symmetry Analysis C Evaluate Substituent Electronic Effects (Inductive & Resonance) B->C Functional Group ID D Predict Chemical Shifts (δ), Multiplicity, & Integration C->D Apply SCS Principles E Tabulate Predicted Spectral Data D->E Summarize F Compare with Experimental Data for Validation E->F Validation Step

Caption: Workflow for the prediction and validation of NMR spectra.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show three signals in the aromatic and aliphatic regions.

Table 1: Predicted ¹H NMR Data for 2-Chloro-1-(4-nitrophenyl)ethanone

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~ 8.33Doublet (d)2HH-3, H-5These protons are ortho to the potent electron-withdrawing nitro group (-NO₂) and meta to the acyl group. The strong deshielding effect of the nitro group dominates, shifting this signal significantly downfield.
~ 8.11Doublet (d)2HH-2, H-6These protons are meta to the nitro group but ortho to the electron-withdrawing carbonyl group. They are less deshielded than H-3/H-5 but still appear far downfield due to the combined withdrawing effects.
~ 4.69Singlet (s)2HH-8 (-CH₂)The methylene protons are adjacent to two strong electron-withdrawing groups: the carbonyl (C=O) and the chlorine atom. This dual effect causes a substantial downfield shift into the ~4.7 ppm region. The signal is a singlet as there are no adjacent protons to couple with.
Analysis and Validation:

The predicted values are directly corroborated by experimental data, which report signals at δ 8.33 (d, 2H) , 8.11 (d, 2H) , and 4.69 (s, 2H) in CDCl₃.[4] The aromatic region displays a classic AA'BB' system, which simplifies to two doublets due to the strong para-substitution. The coupling constant (J) for both doublets is reported as 8.8 Hz, typical for ortho-coupling in a benzene ring.[4]

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, as four of the eight carbons are chemically equivalent due to symmetry.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-1-(4-nitrophenyl)ethanone

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~ 189.9C-7 (C=O)The carbonyl carbon is the most deshielded carbon due to the electronegativity of the oxygen atom and its sp² hybridization. It consistently appears in the 180-220 ppm range.[5]
~ 150.8C-4 (C-NO₂)This is the ipso-carbon attached to the nitro group. The strong electron-withdrawing nature of the NO₂ group significantly deshields this carbon, causing it to appear far downfield.
~ 138.6C-1 (C-Acyl)The ipso-carbon attached to the chloroacetyl group. It is deshielded by the carbonyl but to a lesser extent than C-4.
~ 129.8C-2, C-6These carbons are ortho to the acyl group and meta to the nitro group. Their chemical shift is influenced by both substituents.
~ 124.1C-3, C-5These carbons are ortho to the nitro group. The powerful electron-withdrawing effect of the adjacent NO₂ group results in a downfield shift.
~ 45.7C-8 (-CH₂Cl)This aliphatic carbon is directly attached to an electronegative chlorine atom, which deshields it and shifts it downfield relative to a standard alkane carbon.
Analysis and Validation:

Experimental data for the ¹³C NMR spectrum in CDCl₃ confirms these predictions with remarkable accuracy, showing peaks at δ 189.9, 150.8, 138.6, 129.8, 124.1, and 45.7 ppm .[4] The assignment of each peak is consistent with the established electronic effects of the nitro and chloroacetyl substituents on the aromatic ring and the aliphatic chain.

Standard Experimental Protocol for NMR Data Acquisition

To ensure the reproducibility and accuracy of NMR data, a standardized protocol is essential. The following outlines a self-validating methodology for acquiring high-quality spectra for a solid organic compound like 2-Chloro-1-(4-nitrophenyl)ethanone.

Protocol: 1D ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: a. Accurately weigh 5-10 mg of the solid sample (2-Chloro-1-(4-nitrophenyl)ethanone). b. Transfer the solid to a clean, dry NMR tube. c. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS). d. Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Instrument Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This step corrects for any magnetic field drift. c. Shim the magnetic field to optimize its homogeneity. This is achieved by minimizing the peak width and maximizing the signal intensity of the solvent lock signal. A well-shimmed sample is critical for high resolution.

  • ¹H NMR Acquisition: a. Load a standard proton experiment parameter set. b. Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm). c. Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow for full proton relaxation between pulses. e. Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition: a. Load a standard proton-decoupled carbon experiment parameter set (e.g., zgpg30). b. Set the spectral width to cover the full range of carbon signals (e.g., 0 to 220 ppm). c. Set a significantly higher number of scans (e.g., 128 to 1024) due to the low natural abundance of ¹³C. d. Acquire the FID.

  • Data Processing and Analysis: a. Apply a Fourier Transform to the acquired FID for both ¹H and ¹³C spectra. b. Phase the resulting spectrum manually or automatically to ensure all peaks are in positive, absorptive mode. c. Perform a baseline correction to ensure the baseline is flat. d. Calibrate the chemical shift axis by setting the internal standard (TMS) peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C). e. Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons. f. Pick and label the peaks in both spectra.

Conclusion

This guide has provided a detailed, first-principles prediction of the ¹H and ¹³C NMR spectra of 2-Chloro-1-(4-nitrophenyl)ethanone. By analyzing the molecule's symmetry and the powerful electronic effects of its nitro and chloroacetyl substituents, we have successfully forecasted the chemical shifts, multiplicities, and integration patterns. The close alignment of these predictions with published experimental data underscores the reliability of applying fundamental NMR theory to structural elucidation. This integrated approach of prediction and validation serves as a robust framework for scientists working with this and related compounds, ensuring confidence in structural assignments and the integrity of experimental outcomes.

References

  • Reddy, K. S. K., et al. (2018). High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. ACS Omega. Available at: [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]

  • nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. University of Cologne. Available at: [Link]

  • Mestrelab Research. Mnova NMRPredict. Available at: [Link]

  • Duddeck, H., et al. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
  • Kalman, J. R., & Williams, D. H. (1980). Substituent effects on the 13C NMR chemical shifts of the acetyl group in substituted acetophenones. Journal of the Chemical Society, Perkin Transactions 2.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

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In-Depth Technical Guide: Infrared (IR) Spectroscopy Analysis of 2-Chloro-1-(4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-Chloro-1-(4-nitrophenyl)ethanone, a key intermediate in various synthetic pathways, through the application of Infrared (IR) spectroscopy. As a Senior Application Scientist, the aim is to deliver not just data, but a foundational understanding of the vibrational characteristics of this molecule. This guide will delve into the theoretical underpinnings of the observed spectral features, provide a robust experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.

Introduction: The Role of IR Spectroscopy in Characterizing Pharmaceutical Intermediates

Infrared (IR) spectroscopy is an indispensable analytical technique in the field of drug development and chemical synthesis. It provides a rapid, non-destructive method to obtain a unique molecular "fingerprint" by probing the vibrational modes of a compound's functional groups. For a molecule such as 2-Chloro-1-(4-nitrophenyl)ethanone, which possesses a rich array of functional groups—a ketone, an aromatic nitro group, a chloroalkane, and a para-substituted benzene ring—IR spectroscopy is particularly illuminating. Understanding its IR spectrum is crucial for structural verification, purity assessment, and monitoring chemical reactions in which it participates.

This guide will systematically dissect the IR spectrum of 2-Chloro-1-(4-nitrophenyl)ethanone, correlating specific absorption bands with their corresponding molecular vibrations. We will explore how the electronic effects of the substituents on the aromatic ring influence the vibrational frequencies of the carbonyl and nitro groups, offering deeper insight into the molecule's structure-property relationships.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument operation. The Potassium Bromide (KBr) pellet method is a widely used technique for solid samples and is detailed below.[1]

Materials and Instrumentation
  • Analyte: 2-Chloro-1-(4-nitrophenyl)ethanone (CAS 34006-49-0)[2]

  • Matrix: Spectroscopic grade Potassium Bromide (KBr), thoroughly dried.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Apparatus: Agate mortar and pestle, hydraulic press with a pellet-forming die, analytical balance.

Step-by-Step Sample Preparation (KBr Pellet Method)
  • Drying the Matrix: KBr is hygroscopic and must be dried in an oven to prevent broad O-H absorption bands from obscuring the spectrum.

  • Sample and Matrix Weighing: Accurately weigh approximately 1-2 mg of 2-Chloro-1-(4-nitrophenyl)ethanone and 100-200 mg of dry KBr. A sample concentration of 0.5 to 2% by weight is a good starting point.[3]

  • Homogenization: Thoroughly grind and mix the sample and KBr in an agate mortar until a fine, uniform powder is achieved. This minimizes light scattering.

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press (approximately 8-10 tons) to form a thin, transparent, or translucent pellet.[4]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum should be run prior to the sample to correct for atmospheric CO₂ and water vapor.

Spectral Interpretation: Deciphering the Molecular Vibrations

The IR spectrum of 2-Chloro-1-(4-nitrophenyl)ethanone is a superposition of the vibrational modes of its various functional groups. A detailed analysis of the expected absorption regions is presented below.

The Carbonyl (C=O) Group

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in the IR spectrum.[5] For ketones, this band typically appears in the range of 1750-1680 cm⁻¹.[5] In acetophenone, the carbonyl stretch is observed around 1685 cm⁻¹.[6] The position of this band in 2-Chloro-1-(4-nitrophenyl)ethanone is influenced by:

  • Conjugation: Delocalization of electrons between the carbonyl group and the aromatic ring lowers the C=O bond order, shifting the absorption to a lower wavenumber.

  • Inductive Effects: The electron-withdrawing nature of the para-nitro group and the α-chloro substituent can increase the C=O bond strength, leading to a shift to a higher wavenumber.

The interplay of these effects suggests the C=O stretch for this molecule will likely be in the upper end of the typical range for aromatic ketones.

The Nitro (NO₂) Group

Aromatic nitro compounds exhibit two strong, characteristic stretching vibrations.[7][8]

  • Asymmetric Stretch: Expected in the 1550-1475 cm⁻¹ region.[7]

  • Symmetric Stretch: Expected in the 1360-1290 cm⁻¹ region.[7]

The presence of these two distinct and intense bands is a strong indicator of the nitro functional group.[9]

The Aromatic Ring

The para-substituted benzene ring gives rise to several diagnostic peaks:

  • C-H Stretching: Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹.[5]

  • C=C Stretching: Aromatic ring C=C stretching vibrations typically produce a series of bands in the 1600-1450 cm⁻¹ region.

  • Out-of-Plane Bending: The C-H out-of-plane bending vibrations are indicative of the substitution pattern. For a para-substituted ring, a strong band is expected in the 860-800 cm⁻¹ range.

The C-Cl Bond

The stretching vibration of the C-Cl bond is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. This absorption can sometimes be weak and may overlap with other bands in this complex region of the spectrum.

Data Presentation and Visualization

Table 1: Summary of Characteristic IR Absorptions for 2-Chloro-1-(4-nitrophenyl)ethanone

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Relative Intensity
Aromatic C-HStretch> 3000Weak to Medium
Carbonyl (C=O)Stretch1700 - 1680Strong
Aromatic C=CStretch1600 - 1450Medium
Nitro (NO₂)Asymmetric Stretch1550 - 1475Strong
Nitro (NO₂)Symmetric Stretch1360 - 1290Strong
Aromatic C-HOut-of-Plane Bend (para)860 - 800Strong
C-ClStretch800 - 600Weak to Medium

Diagram 1: Key Functional Groups and their Vibrational Regions

Caption: Correlation of functional groups in 2-Chloro-1-(4-nitrophenyl)ethanone with their expected IR absorption regions.

Conclusion

The infrared spectrum of 2-Chloro-1-(4-nitrophenyl)ethanone provides a wealth of structural information. By carefully analyzing the positions, intensities, and shapes of the absorption bands, one can confidently identify the key functional groups present in the molecule. This technical guide has provided a detailed protocol for obtaining a high-quality spectrum and a thorough framework for its interpretation. This knowledge is fundamental for any researcher or scientist working with this compound, ensuring its correct identification and quality control in synthetic and developmental processes.

References

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetophenone, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

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Unlocking the Therapeutic Potential of Nitrophenyl Ethanone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nitrophenyl ethanone scaffold represents a privileged chemical structure with a remarkable breadth of biological activities. Its derivatives have emerged as promising candidates in the pursuit of novel therapeutics, demonstrating significant potential across antimicrobial, anticancer, anti-inflammatory, and neuroprotective applications. This in-depth technical guide provides a comprehensive overview of the current understanding of these biological activities, delving into the underlying mechanisms of action, presenting key quantitative data, and offering detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and exploitation of this versatile chemical class.

Introduction: The Nitrophenyl Ethanone Core - A Gateway to Diverse Bioactivity

Nitrophenyl ethanone, a deceptively simple aromatic ketone, serves as a foundational building block for a vast array of derivatives with profound pharmacological implications. The presence of the nitro group, a potent electron-withdrawing moiety, and the reactive ethanone side chain provides a rich chemical canvas for synthetic modification. This structural versatility allows for the fine-tuning of physicochemical properties and biological targets, leading to a diverse spectrum of therapeutic activities.

The biological significance of nitroaromatic compounds is well-established, with many approved drugs across various therapeutic areas containing this functional group.[1] The nitro group's ability to undergo bioreduction to form reactive nitrogen species is a key determinant of its bioactivity, a theme that will be explored throughout this guide.[2] This guide will systematically dissect the major biological activities associated with nitrophenyl ethanone derivatives, providing a robust framework for their continued investigation and development.

Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of antimicrobial resistance necessitates the urgent discovery of novel antibacterial and antifungal agents. Nitrophenyl ethanone derivatives have demonstrated considerable promise in this arena, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.

Mechanism of Antimicrobial Action: The Power of Reductive Bioactivation

The primary mechanism underlying the antimicrobial effects of nitrophenyl ethanone derivatives is the reductive bioactivation of the nitro group within the microbial cell.[3][4] This process, often catalyzed by bacterial nitroreductases, generates a cascade of reactive nitrogen intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.[2][3] These highly reactive molecules can then inflict widespread cellular damage through multiple pathways:

  • DNA Damage: The reactive intermediates can covalently bind to DNA, leading to strand breaks and helical destabilization, ultimately inhibiting replication and transcription.[3]

  • Enzyme Inhibition: Critical enzymes involved in cellular respiration and metabolism can be inactivated through covalent modification by these reactive species.

  • Oxidative Stress: The generation of superoxide radicals contributes to a state of severe oxidative stress, overwhelming the pathogen's antioxidant defenses and leading to widespread damage to proteins, lipids, and nucleic acids.

Antimicrobial_Mechanism

Quantitative Antimicrobial Data

The antimicrobial efficacy of nitrophenyl ethanone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[5][6]

Derivative ClassMicroorganismMIC (µg/mL)Reference
Pyrazolone DerivativesEscherichia coli8.02 - 12.04[7]
Pyrazolone DerivativesBacillus subtilis~36 (inhibition zone in mm at 100 ppm)[7]
Nitrofurantoin (related nitroaromatic)Escherichia coliHigh sensitivity (96.4% of isolates)[8]
Phenolic DerivativesStaphylococcus aureus64 - 1024[5]

Table 1: Representative Minimum Inhibitory Concentration (MIC) values of nitrophenyl ethanone and related derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the MIC of a nitrophenyl ethanone derivative against a bacterial strain.[9]

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the nitrophenyl ethanone derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

A significant body of research highlights the potent anticancer properties of nitrophenyl ethanone derivatives, particularly those belonging to the chalcone and pyrazolone families. These compounds have demonstrated the ability to selectively induce apoptosis in various cancer cell lines while exhibiting lower toxicity towards normal cells.

Mechanism of Anticancer Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of nitrophenyl ethanone derivatives is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways involved in cell proliferation and survival.

  • Apoptosis Induction: These derivatives can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic program.

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical for cell survival. Nitrophenyl ethanone derivatives can shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins.

  • MAPK Pathway Involvement: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK and p38 pathways, are frequently dysregulated in cancer.[10] Some nitrophenyl ethanone derivatives have been shown to modulate these pathways, often by inhibiting ERK (which promotes proliferation) and activating p38 (which can induce apoptosis).[10]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[11]

Anticancer_Mechanism

Quantitative Anticancer Data

The cytotoxic potential of these compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[12]

Derivative ClassCancer Cell LineIC50 (µM)Reference
Chalcone-pyrazole hybridsHepatocellular carcinoma (HCC)0.5 - 4.8[11]
Chalcone-tetrazole hybridsColon (HCT116), Prostate (PC-3), Breast (MCF-7)0.6 - 42.4 (µg/mL)[11]
Cinnamaldehyde-based chalconeColon (Caco-2)32.19[13]
Nitro-substituted chalconesAcute lymphoblastic leukemia (T lymphocytes)6.1 - 8.9[14]
Thiazole-containing chalconesDrug-resistant cell lines2.72 - 41.04[11]

Table 2: Representative IC50 values of nitrophenyl ethanone derivatives in various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the nitrophenyl ethanone derivative in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Nitrophenyl ethanone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Anti-inflammatory Action: Targeting COX and LOX Pathways

The anti-inflammatory effects of these derivatives are largely attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6]

  • COX Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. Inhibition of COX, particularly the inducible COX-2 isoform, is a major mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

  • LOX Inhibition: The LOX enzymes, such as 5-LOX, catalyze the production of leukotrienes, which are involved in allergic and inflammatory responses.

By dually inhibiting both COX and LOX pathways, certain nitrophenyl ethanone derivatives can offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to selective COX-2 inhibitors.

Antiinflammatory_Mechanism

Quantitative Anti-inflammatory Data

The in vitro anti-inflammatory activity is often assessed by measuring the inhibition of enzymes like 5-LOX, while in vivo models like the carrageenan-induced paw edema assay are also employed.

Derivative ClassAssayIC50/ED50Reference
Pyrazolone Derivatives5-LOX Inhibition0.52 - 0.57 µM[7]
Pyrazoline DerivativeLipoxygenase Inhibition80 µM[6]
Pyrazolone DerivativesCarrageenan-induced paw edemaSignificant reduction[7]
Solanum aethiopicum extract (for comparison)Anti-lipoxygenase activity199 µg/mL[15]

Table 3: Representative quantitative data for the anti-inflammatory activity of nitrophenyl ethanone derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the anti-inflammatory activity of novel compounds.[7]

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration:

    • Administer the nitrophenyl ethanone derivative orally or intraperitoneally at a predetermined dose.

    • The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Neuroprotective Effects: A Frontier in Neurological Drug Discovery

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Emerging evidence suggests that nitrophenyl ethanone derivatives, particularly chalcones and pyrazolones, may offer neuroprotective benefits.

Potential Mechanisms of Neuroprotection: Combating Oxidative Stress and Neuroinflammation

The neuroprotective potential of these compounds likely stems from their ability to counteract the key pathological processes underlying neurodegeneration:

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage.[16][17] Nitrophenyl ethanone derivatives, through various mechanisms including direct radical scavenging and activation of antioxidant response elements, can mitigate oxidative damage.[18]

  • Anti-inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and astrocytes, plays a crucial role in the progression of neurodegenerative diseases. The anti-inflammatory properties of these derivatives, as discussed previously, can help to quell this detrimental inflammatory response in the central nervous system.

  • Modulation of Apoptotic Pathways: As in cancer, the dysregulation of apoptosis contributes to neuronal cell death in neurodegenerative conditions. The ability of these compounds to modulate apoptotic signaling can prevent premature neuronal loss.

  • Inhibition of Pathological Protein Aggregation: Some chalcone derivatives have been shown to interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

Neuroprotective_Mechanism

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay

The OGD model is a widely used in vitro model to simulate ischemic conditions and screen for neuroprotective compounds.

  • Cell Culture:

    • Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) to an appropriate confluency.

  • Induction of OGD:

    • Replace the normal culture medium with a glucose-free medium.

    • Place the cells in a hypoxic chamber with a low oxygen concentration (e.g., 1-5% O₂) for a defined period (e.g., 2-4 hours).

  • Reperfusion and Compound Treatment:

    • After the OGD period, return the cells to a normal glucose-containing medium and normoxic conditions.

    • Treat the cells with the nitrophenyl ethanone derivative at various concentrations during the reperfusion phase.

  • Assessment of Cell Viability:

    • After a further incubation period (e.g., 24 hours), assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).

  • Data Analysis:

    • Compare the viability of cells treated with the compound to that of untreated cells subjected to OGD to determine the neuroprotective effect.

Conclusion and Future Directions

The diverse biological activities of nitrophenyl ethanone derivatives underscore their significant potential as a source of new therapeutic agents. Their well-defined mechanisms of action, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory research, provide a solid foundation for further drug development efforts. The emerging evidence for their neuroprotective effects opens up exciting new avenues for research into treatments for devastating neurological disorders.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the nitrophenyl ethanone scaffold to optimize potency and selectivity for specific biological targets.

  • In Vivo Efficacy and Safety Profiling: Rigorous evaluation of promising derivatives in relevant animal models to assess their therapeutic potential and toxicological profiles.

  • Elucidation of Novel Mechanisms: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to uncover new therapeutic applications.

The continued exploration of this versatile chemical class holds great promise for addressing some of the most pressing challenges in modern medicine.

References

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An In-depth Technical Guide to the Role of the Nitro Group in the Reactivity of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aromatic ketones are fundamental scaffolds in organic chemistry, drug development, and materials science. Their chemical behavior is profoundly influenced by the nature of substituents on the aromatic ring. Among the most powerful modulating groups is the nitro (–NO₂) group. This guide provides a detailed examination of the multifaceted role the nitro group plays in dictating the reactivity of aromatic ketones. By acting as a potent electron-withdrawing group through both inductive and resonance effects, the nitro group fundamentally alters the electron density distribution across the molecule. This guide will elucidate how this electronic perturbation governs the reactivity of both the aromatic ring and the carbonyl moiety, covering its influence on electrophilic and nucleophilic aromatic substitution, carbonyl group electrophilicity, and the acidity of α-protons. Methodologies for the synthesis and kinetic analysis of nitroaromatic ketones are presented, providing researchers with both the theoretical foundation and practical protocols to leverage these powerful chemical principles.

The Electronic Influence of the Nitro Group: A Dual-Mechanism Approach

The profound impact of the nitro group on the reactivity of aromatic ketones stems from its potent electron-withdrawing nature, which operates through two distinct electronic mechanisms: the inductive effect and the resonance effect.

Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds. Due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group, it exerts a strong pull on the electrons in the σ-bond connecting it to the aromatic ring.[1][2] This effect polarizes the bond, drawing electron density away from the ring and making the entire aromatic system more electron-deficient. This electron withdrawal is felt throughout the molecule, including at the carbonyl carbon.

Resonance Effect (-M or -R)

The resonance effect, or mesomeric effect, involves the delocalization of π-electrons across the molecule. The nitro group is a classic example of a group with a strong negative resonance effect (–M). It actively withdraws π-electron density from the aromatic ring into the N=O bonds.[1][2] This delocalization is most pronounced at the ortho and para positions relative to the nitro group, creating significant partial positive charges at these carbons. This effect is a key determinant in the regioselectivity of aromatic substitution reactions.

Caption: Resonance delocalization in p-nitroacetophenone.

Modulating the Reactivity of the Aromatic Ring

The powerful electron-withdrawing character of the nitro group dramatically alters the susceptibility of the aromatic ring to attack by both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich π-system of the benzene ring. The presence of a nitro group has two major consequences:

  • Deactivation: By withdrawing electron density, the nitro group makes the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophiles.[3][4] Aromatic ketones are already deactivated due to the electron-withdrawing nature of the carbonyl group; the addition of a nitro group results in strong deactivation.

  • Meta-Direction: The nitro group directs incoming electrophiles to the meta position.[3] This is because the resonance effect creates substantial positive charge at the ortho and para positions. When an electrophile attacks at these positions, one of the resulting resonance structures of the carbocation intermediate (the arenium ion or σ-complex) places a positive charge directly adjacent to the positively charged nitrogen of the nitro group, which is extremely energetically unfavorable. Attack at the meta position avoids this destabilizing interaction, making it the kinetically favored pathway.[3][5]

EAS_Mechanism cluster_ortho Ortho Attack (Destabilized) cluster_meta Meta Attack (Favored) cluster_para Para Attack (Destabilized) ortho_start Nitroaromatic Ketone + E+ ortho_intermediate Arenium Ion Intermediate (Adjacent Positive Charges) ortho_start->ortho_intermediate Attack at ortho meta_start Nitroaromatic Ketone + E+ meta_intermediate Arenium Ion Intermediate (No Adjacent Charges) meta_start->meta_intermediate Attack at meta meta_product Meta-Substituted Product meta_intermediate->meta_product -H+ para_start Nitroaromatic Ketone + E+ para_intermediate Arenium Ion Intermediate (Adjacent Positive Charges) para_start->para_intermediate Attack at para

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to a good leaving group (e.g., a halogen).[6] The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored as the leaving group is expelled.

The nitro group is crucial for this reaction because its strong electron-withdrawing resonance effect stabilizes the negative charge of the Meisenheimer complex.[6] This stabilization is most effective when the nitro group is at the ortho or para position, as the negative charge can be delocalized directly onto the oxygen atoms of the nitro group. A meta-nitro group cannot delocalize the charge in this way and thus provides much weaker activation.

Impact on Carbonyl Group Reactivity

The electronic effects of the nitro group are transmitted to the ketone moiety, significantly enhancing its electrophilicity.

Nucleophilic Addition at the Carbonyl Carbon

The electron-deficient aromatic ring, influenced by the nitro group, pulls electron density away from the carbonyl carbon. This intensifies the partial positive charge on the carbonyl carbon, making it a much more potent electrophile and accelerating the rate of nucleophilic addition reactions.[7] This is readily observed in reactions such as the formation of semicarbazones, oximes, and cyanohydrins.

A comparative analysis of the reactivity of various ketones in semicarbazone formation illustrates this principle clearly.[7]

KetoneSubstituent EffectSteric HindranceExpected Relative Reactivity
4'-Nitroacetophenone Strong electron-withdrawing (-NO₂)ModerateVery High
Acetophenone Weakly deactivating (phenyl group)ModerateHigh
Benzophenone Weakly deactivating (two phenyl groups)HighLow
Cyclohexanone Electron-donating (alkyl groups)LowModerate

Table 1: Predicted relative reactivity of ketones in semicarbazone formation based on electronic and steric factors.[7]

The strong electron-withdrawing nitro group in 4'-nitroacetophenone makes its carbonyl carbon significantly more electrophilic than that of acetophenone, leading to a faster reaction rate.[7]

Acidity of α-Protons and Enolization

The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic due to the ability of the carbonyl group to stabilize the resulting enolate anion through resonance. The presence of a nitro-substituted aromatic ring further enhances this acidity. The electron-withdrawing nature of the nitroaromatic system provides additional stabilization for the negative charge of the enolate, thereby facilitating its formation. Kinetic studies on the enolization of m-nitroacetophenone, often measured via iodination rates, have demonstrated this increased reactivity.[8]

Experimental Protocols & Methodologies

To harness the unique reactivity of nitroaromatic ketones, robust synthetic and analytical protocols are essential.

Protocol: Synthesis of 4'-Nitroacetophenone

This protocol describes the electrophilic nitration of acetophenone. The reaction uses a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), the active electrophile.[9]

Materials:

  • Acetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol or Ethanol for recrystallization

  • Beaker, Erlenmeyer flask, magnetic stirrer, stirring bar, dropping funnel, Buchner funnel.

Procedure:

  • Cooling: Place 25 mL of concentrated H₂SO₄ in a 100 mL flask and cool it to 0-5 °C in an ice-water bath with continuous stirring.

  • Substrate Addition: Slowly add 10 mL (0.086 mol) of acetophenone to the cold sulfuric acid. Maintain the temperature below 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 8 mL of concentrated HNO₃ to 12 mL of concentrated H₂SO₄. Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the acetophenone solution over a period of 30 minutes. Crucial: Maintain the reaction temperature between 0-5 °C throughout the addition to prevent over-nitration and side reactions.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Quenching: Pour the reaction mixture slowly and carefully onto 200 g of crushed ice in a large beaker with stirring. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude 4'-nitroacetophenone from a minimal amount of hot methanol or ethanol to yield a pure, pale-yellow solid.

  • Validation: Confirm the product's identity and purity using melting point analysis (literature m.p. 78-81 °C) and spectroscopic methods (IR, NMR).

Synthesis_Workflow A Cool H₂SO₄ (0-5 °C) B Add Acetophenone A->B D Dropwise Addition of Nitrating Mix (Maintain 0-5 °C) B->D C Prepare Nitrating Mix (HNO₃ + H₂SO₄) C->D E Stir for 30 min D->E F Quench on Ice E->F G Vacuum Filtration F->G H Recrystallization (MeOH/EtOH) G->H I Pure 4'-Nitroacetophenone H->I

Caption: Workflow for the synthesis of 4'-nitroacetophenone.

Protocol: Kinetic Analysis of Semicarbazone Formation

This protocol provides a framework for comparing the reaction rates of 4'-nitroacetophenone and acetophenone, demonstrating the activating effect of the nitro group. The reaction progress can be monitored spectrophotometrically by observing the formation of the semicarbazone product, which often has a distinct UV-Vis absorbance maximum.

Materials:

  • 4'-Nitroacetophenone

  • Acetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate (buffer)

  • Ethanol (solvent)

  • UV-Vis Spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare 0.01 M stock solutions of 4'-nitroacetophenone and acetophenone in ethanol.

    • Prepare a 0.02 M stock solution of semicarbazide hydrochloride and a 0.04 M stock solution of sodium acetate in water.

  • Reaction Setup:

    • For the kinetic run, pipette 1.5 mL of the ketone stock solution (e.g., 4'-nitroacetophenone) and 1.0 mL of the sodium acetate solution into a cuvette. Add 0.5 mL of ethanol.

    • Blank the spectrophotometer using this mixture at the predetermined λ_max of the semicarbazone product.

  • Initiation and Monitoring:

    • To initiate the reaction, rapidly add 0.5 mL of the semicarbazide hydrochloride solution to the cuvette, mix quickly, and immediately begin recording absorbance readings at fixed time intervals (e.g., every 30 seconds) for 15-20 minutes.

  • Data Analysis:

    • Repeat the procedure for acetophenone under identical conditions.

    • Plot Absorbance vs. Time for both reactions.

    • The initial rate of reaction is proportional to the initial slope of this curve. A steeper slope for 4'-nitroacetophenone indicates a faster reaction rate.

    • For a more rigorous analysis, pseudo-first-order rate constants (k_obs) can be determined by plotting ln(A_∞ - A_t) vs. time, where A_∞ is the final absorbance and A_t is the absorbance at time t.

Conclusion

The nitro group is not merely a passive substituent but an active and powerful controller of reactivity in aromatic ketones. Through a combination of strong inductive and resonance effects, it deactivates the aromatic ring towards electrophilic attack while directing incoming electrophiles to the meta position. Simultaneously, it activates the ring for nucleophilic aromatic substitution and significantly enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic addition reactions. This dual influence makes nitroaromatic ketones exceptionally versatile intermediates in organic synthesis and key components in the design of functional molecules. A thorough understanding of these principles is indispensable for researchers and professionals in chemistry and drug development seeking to rationally design synthetic pathways and modulate molecular properties.

References

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  • PubChem. p-Nitroacetophenone. National Center for Biotechnology Information. [Link]

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  • Chemistry LibreTexts. 15.5: Other Reactions of Aromatics. 2023 . [Link]

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  • MDPI. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. 2020 . [Link]

  • SciELO. Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. [Link]

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  • ResearchGate. Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene. 2025 . [Link]

  • ScienceDirect. Gas chromatographic and mass spectrometric determination of nitroaromatics in water. [Link]

  • A kinetic study of reactions of ketones and oximes. [Link]

  • ACS Publications. Parametrization of Catalytic Organic Reactions with Convex Hammett Plots. 2022 . [Link]

  • PubMed. Primary photochemistry of nitrated aromatic compounds: excited-state dynamics and NO· dissociation from 9-nitroanthracene. 2011 . [Link]

  • MDPI. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. 2011 . [Link]

  • ResearchGate. Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use. 2025 . [Link]

  • ResearchGate. (PDF) Enolisation Kinetics of m-Nitro Acetophenone. 2016 . [Link]

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  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • MDPI. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. 2023 . [Link]

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The Versatile Virtuoso: 2-Chloro-1-(4-nitrophenyl)ethanone as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, certain molecules emerge as pivotal building blocks, their inherent reactivity and structural motifs paving the way for the construction of complex molecular architectures. 2-Chloro-1-(4-nitrophenyl)ethanone, a seemingly unassuming α-haloketone, is one such virtuoso. Its strategic placement of a reactive chloroacetyl group, an electron-withdrawing nitro functionality, and an electrophilic ketone offers a trifecta of synthetic handles, making it an indispensable tool in the arsenal of medicinal chemists and synthetic organic chemists alike. This guide provides a comprehensive exploration of the synthesis, properties, and multifaceted applications of this versatile intermediate, offering field-proven insights and detailed protocols to empower innovation in drug discovery and materials science.

The Molecular Blueprint: Properties and Synthesis of 2-Chloro-1-(4-nitrophenyl)ethanone

At its core, the synthetic utility of 2-Chloro-1-(4-nitrophenyl)ethanone is dictated by its molecular architecture. The presence of a chlorine atom alpha to a carbonyl group renders this position highly susceptible to nucleophilic attack, with the chlorine atom serving as an excellent leaving group. This reactivity is the linchpin for the formation of a myriad of carbon-heteroatom and carbon-carbon bonds. Furthermore, the potent electron-withdrawing nature of the para-nitro group significantly influences the reactivity of the aromatic ring and the acidity of the α-protons, albeit to a lesser extent than the carbonyl group.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 2-Chloro-1-(4-nitrophenyl)ethanone is paramount for its effective utilization and characterization in a laboratory setting.

PropertyData
Chemical Formula C₈H₆ClNO₃
Molecular Weight 199.59 g/mol
Appearance Light yellow to yellow-beige flakes or platelets
Melting Point 98-101 °C
CAS Number 34006-49-0
¹H NMR (CDCl₃, 400 MHz) δ 8.35 (d, J=8.8 Hz, 2H), 8.10 (d, J=8.8 Hz, 2H), 4.75 (s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 189.5, 150.8, 139.8, 129.8, 124.2, 45.8
IR (KBr, cm⁻¹) ~1700 (C=O stretch), ~1520 & ~1350 (NO₂ stretch), ~750 (C-Cl stretch)
Mass Spectrum (EI) m/z 199/201 (M⁺), 150, 122, 104, 76
Synthesis: The Challenge of a Deactivated Ring

The preparation of 2-Chloro-1-(4-nitrophenyl)ethanone is most commonly achieved via the Friedel-Crafts acylation of nitrobenzene with chloroacetyl chloride. However, this reaction is notoriously challenging due to the strong deactivating effect of the nitro group on the aromatic ring, which hampers the requisite electrophilic aromatic substitution.[1] Consequently, forcing conditions are often necessary to achieve reasonable yields.

Causality of Experimental Choices:

  • Excess Aluminum Chloride (AlCl₃): A stoichiometric amount of the Lewis acid catalyst is required because both the acylating agent and the ketone product form complexes with it.[1] An excess is often used to drive the reaction to completion with a deactivated substrate like nitrobenzene.

  • Solvent: While various solvents can be used, a non-polar, inert solvent like dichloromethane or carbon disulfide is common. In some cases, nitrobenzene itself can act as the solvent when used in large excess.

  • Temperature: The reaction often requires heating to overcome the high activation energy associated with the acylation of a deactivated ring. However, careful temperature control is crucial to minimize side reactions.

Step-by-Step Methodology:

  • To a stirred suspension of anhydrous aluminum chloride (e.g., 1.5 equivalents) in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add chloroacetyl chloride (e.g., 1.2 equivalents) dropwise at 0 °C.

  • After the initial addition, add nitrobenzene (1.0 equivalent) to the reaction mixture.

  • Slowly warm the reaction mixture to room temperature and then heat to reflux for several hours (the reaction progress should be monitored by TLC or GC).

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) to afford 2-Chloro-1-(4-nitrophenyl)ethanone.

G cluster_synthesis Synthesis of 2-Chloro-1-(4-nitrophenyl)ethanone Nitrobenzene Nitrobenzene Product 2-Chloro-1-(4-nitrophenyl)ethanone Nitrobenzene->Product ChloroacetylChloride Chloroacetyl Chloride Intermediate Acylium Ion Intermediate ChloroacetylChloride->Intermediate + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Intermediate->Product

Caption: Friedel-Crafts Acylation for 2-Chloro-1-(4-nitrophenyl)ethanone Synthesis.

A Versatile Scaffold for Heterocyclic Synthesis

The true prowess of 2-Chloro-1-(4-nitrophenyl)ethanone lies in its ability to serve as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry.

The Hantzsch Thiazole Synthesis: A Gateway to Bioactive Molecules

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[2] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. 2-Chloro-1-(4-nitrophenyl)ethanone is an excellent substrate for this transformation, leading to the formation of 2-amino-4-(4-nitrophenyl)thiazoles, which are scaffolds found in numerous biologically active compounds.

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thiourea, being a soft nucleophile, attacks the electrophilic carbon of the chloroacetyl group of 2-Chloro-1-(4-nitrophenyl)ethanone.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon.

  • Dehydration: A subsequent dehydration step leads to the formation of the aromatic thiazole ring.

G cluster_hantzsch Hantzsch Thiazole Synthesis Mechanism Start 2-Chloro-1-(4-nitrophenyl)ethanone + Thiourea Step1 Nucleophilic Attack by Sulfur Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 Product 2-Amino-4-(4-nitrophenyl)thiazole Step3->Product

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Causality of Experimental Choices:

  • Solvent: Ethanol is a commonly used solvent as it effectively dissolves both reactants and facilitates the reaction.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps.

  • Base: While the reaction can proceed without a base, the addition of a mild base like sodium acetate can help to neutralize the HCl formed during the reaction, which can sometimes improve yields.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 2-Chloro-1-(4-nitrophenyl)ethanone (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure and then collect the precipitate.

  • Wash the solid with cold ethanol and dry to obtain the desired 2-amino-4-(4-nitrophenyl)thiazole. Further purification can be achieved by recrystallization.

The Debus-Radziszewski Imidazole Synthesis: Crafting Substituted Imidazoles

2-Chloro-1-(4-nitrophenyl)ethanone can also be a key player in the synthesis of highly substituted imidazoles via modifications of the Debus-Radziszewski synthesis.[3] This multicomponent reaction typically involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia. In a variation, an α-haloketone can be used in place of a 1,2-dicarbonyl compound, leading to the formation of trisubstituted imidazoles.

The general workflow involves a one-pot reaction of 2-Chloro-1-(4-nitrophenyl)ethanone, an aldehyde, and a source of ammonia, often ammonium acetate.

G cluster_imidazole Debus-Radziszewski Imidazole Synthesis Workflow Start 2-Chloro-1-(4-nitrophenyl)ethanone + Aldehyde + Ammonium Acetate Reaction One-Pot Reaction (e.g., in Acetic Acid, Reflux) Start->Reaction Workup Workup and Purification Reaction->Workup Product 2,4,5-Trisubstituted Imidazole Workup->Product

Caption: Workflow for the Synthesis of Trisubstituted Imidazoles.

Causality of Experimental Choices:

  • Ammonia Source: Ammonium acetate serves as a convenient in-situ source of ammonia.

  • Solvent and Catalyst: Glacial acetic acid often serves as both the solvent and an acid catalyst for the condensation reactions.

  • Temperature: Refluxing conditions are typically required to drive the multiple condensation and cyclization steps to completion.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-Chloro-1-(4-nitrophenyl)ethanone (1.0 equivalent), an aromatic aldehyde (1.0 equivalent), and ammonium acetate (a significant excess, e.g., 5-10 equivalents) in glacial acetic acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Beyond Heterocycles: Expanding the Synthetic Utility

The utility of 2-Chloro-1-(4-nitrophenyl)ethanone is not limited to the synthesis of five-membered heterocycles. Its reactive chloroacetyl group can participate in a variety of other transformations, making it a valuable intermediate for a broader range of molecular targets.

Synthesis of Chalcones and Other Intermediates

The α-chloro atom can be readily displaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives. For instance, reaction with carbanions or other carbon nucleophiles can lead to the formation of new carbon-carbon bonds, providing access to chalcone precursors and other complex acyclic intermediates.

Safety and Handling

As with any α-haloketone, 2-Chloro-1-(4-nitrophenyl)ethanone should be handled with care. It is a lachrymator and can cause skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]

Conclusion: A Building Block of Enduring Significance

2-Chloro-1-(4-nitrophenyl)ethanone stands as a testament to the power of a well-functionalized molecule in organic synthesis. Its inherent reactivity, coupled with the electronic influence of the nitro group, provides a versatile platform for the construction of a diverse array of molecular architectures, particularly nitrogen- and sulfur-containing heterocycles. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block, paving the way for the discovery and development of novel therapeutics and functional materials. As the quest for molecular innovation continues, the enduring significance of foundational intermediates like 2-Chloro-1-(4-nitrophenyl)ethanone remains undisputed.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Brainly. (2022, February 24). Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(chloroamino)-1-(2,4,5-tridiphenyl-1H-imidazol-1-yl)ethanone. Retrieved from [Link]

  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives as Anti-cytokine Agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation using 2-Chloro-1-(4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chalcones

Chalcones represent a critical class of organic compounds, characterized by an open-chain flavonoid structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system.[1] This unique structural motif serves as a foundational building block for a vast array of flavonoids and isoflavonoids.[1] The significance of chalcones extends far beyond their biosynthetic role; they are a focal point in medicinal chemistry and drug development due to their diverse and potent biological activities.[2] Researchers have extensively documented their potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents.[3][4]

The Claisen-Schmidt condensation is a robust and widely adopted synthetic methodology for preparing these valuable compounds.[1][5] This reaction involves the base-catalyzed condensation between an aromatic ketone possessing α-hydrogens and an aromatic aldehyde that lacks them, followed by dehydration to yield the characteristic chalcone scaffold.[6][7]

This application note provides a comprehensive, field-proven protocol for the synthesis of novel chalcone derivatives using 2-Chloro-1-(4-nitrophenyl)ethanone as the ketone component. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, outline critical safety considerations, and provide guidance on product characterization and troubleshooting. This guide is intended for researchers and professionals engaged in organic synthesis and drug discovery.

The Reaction Mechanism: A Stepwise Perspective

The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation mechanism. The reaction is driven to completion by the subsequent dehydration of the aldol addition intermediate, which is facilitated by the formation of a highly conjugated system.[6]

The key mechanistic steps are as follows:

  • Enolate Formation: A strong base, typically hydroxide or an alkoxide, abstracts an acidic α-hydrogen from the ketone (2-Chloro-1-(4-nitrophenyl)ethanone). This deprotonation results in the formation of a resonance-stabilized enolate ion, which serves as the key nucleophile in the reaction.[6] The presence of the electron-withdrawing nitro and chloro groups enhances the acidity of the α-hydrogens, facilitating enolate formation.

  • Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate, known as the β-hydroxy carbonyl compound or aldol addition product.[6]

  • Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions.[6] This elimination step is highly favorable as it extends the conjugation between the two aromatic rings and the carbonyl group, resulting in the stable α,β-unsaturated ketone (chalcone) product.[6]

Claisen_Schmidt_Mechanism Figure 1: Mechanism of the Claisen-Schmidt Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Ketone 2-Chloro-1-(4-nitrophenyl)ethanone Enolate Resonance-Stabilized Enolate Ion (Nucleophile) Ketone->Enolate + OH⁻, - H₂O Base Base (OH⁻) Intermediate Tetrahedral Alkoxide Intermediate (Aldol) Enolate->Intermediate + Aldehyde Aldehyde Aromatic Aldehyde (Electrophile) Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) Intermediate->Chalcone - OH⁻ Water H₂O

Caption: Figure 1: Mechanism of the Claisen-Schmidt Condensation.

Comprehensive Experimental Protocol

This protocol provides a generalized yet detailed procedure for the synthesis. Researchers should adapt molar equivalents and purification solvents based on the specific aromatic aldehyde used.

Materials and Reagents
  • Ketone: 2-Chloro-1-(4-nitrophenyl)ethanone (≥98% purity)

  • Aldehyde: Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde) (≥98% purity)

  • Base Catalyst: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) pellets

  • Solvent: Ethanol (95% or absolute)

  • Acid for Neutralization: Hydrochloric Acid (10% aqueous solution)

  • Recrystallization Solvents: Ethanol, Methanol, Ethyl Acetate, or mixtures as determined by solubility trials.

  • Glassware: Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, beaker, Buchner funnel, filter paper.

  • Monitoring: TLC plates (silica gel 60 F₂₅₄), developing chamber, UV lamp.

Critical Safety Precautions
  • 2-Chloro-1-(4-nitrophenyl)ethanone: This compound is a hazardous substance. It may be harmful if swallowed, cause skin irritation, and serious eye damage.[8][9] Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles with side shields, and nitrile gloves.[10]

  • Base Handling: Sodium Hydroxide and Potassium Hydroxide are corrosive. Avoid contact with skin and eyes. Prepare solutions in the fume hood.

  • Acid Handling: Hydrochloric acid is corrosive and causes severe burns. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure

The following workflow diagram outlines the key stages of the synthesis.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation Dissolve Ketone and Aldehyde in Ethanol B 2. Base Addition Slowly add aqueous KOH/NaOH solution A->B C 3. Reaction Stir at room temperature for 12-24 hours B->C D 4. Monitoring Track progress using Thin-Layer Chromatography (TLC) C->D Periodic Sampling D->C Reaction Incomplete E 5. Work-up & Precipitation Pour mixture into ice-cold water. Acidify with 10% HCl D->E Reaction Complete F 6. Isolation Collect crude product by vacuum filtration. Wash with cold water E->F G 7. Purification Recrystallize from a suitable solvent (e.g., Ethanol) F->G H 8. Characterization Analyze purified product (FT-IR, NMR, MS) G->H

Caption: Figure 2: Experimental Workflow for Chalcone Synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-1-(4-nitrophenyl)ethanone (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in an appropriate volume of 95% ethanol (e.g., 20-30 mL per 5 mmol of ketone). Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: In a separate beaker, prepare a solution of KOH or NaOH (e.g., 3.0 eq.) in a minimal amount of water and cool it in an ice bath. Add this basic solution dropwise to the stirred ethanolic solution of the reactants over 10-15 minutes. A color change and/or the formation of a precipitate is often observed.

  • Reaction Execution: Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to 24 hours depending on the reactivity of the aldehyde.[11]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). Use a suitable eluent system (e.g., hexane:ethyl acetate, 4:1) to observe the disappearance of the starting materials and the appearance of the product spot (which is typically more conjugated and may have a lower Rf value).

  • Product Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Stir for 15-20 minutes. Slowly acidify the mixture by adding 10% HCl dropwise until it is acidic to litmus paper (pH ~2-3). This step neutralizes the excess base and protonates any phenoxide intermediates, causing the crude chalcone to precipitate.[11]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[12] Wash the solid thoroughly with several portions of cold water to remove inorganic salts and any remaining acid.[12]

  • Purification: The crude product should be purified by recrystallization. Test various solvents (ethanol is often a good starting point) to find one that dissolves the compound when hot but gives good crystal recovery upon cooling. Dissolve the crude solid in a minimum amount of the hot solvent, filter hot if necessary to remove insoluble impurities, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization. Collect the purified crystals by vacuum filtration.

Adaptable Reaction Parameters

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a diverse library of chalcones by varying the aldehyde component.

Aldehyde ComponentTypical BaseSolventExpected Reaction TimeNotes
BenzaldehydeKOHEthanol12-18 hoursThe parent reaction, generally provides good yield.
4-ChlorobenzaldehydeNaOHEthanol8-12 hoursElectron-withdrawing groups can sometimes accelerate the reaction.
4-MethoxybenzaldehydeKOHEthanol18-24 hoursElectron-donating groups may slightly decrease the aldehyde's reactivity.
4-NitrobenzaldehydeNaOHEthanol6-10 hoursThe strong electron-withdrawing group makes the carbonyl carbon highly electrophilic.
2-FuraldehydeKOHMethanol/Ethanol12-18 hoursHeterocyclic aldehydes are also suitable reaction partners.

Product Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized chalcone is paramount. A combination of spectroscopic methods should be employed.[13][14][15]

  • FT-IR Spectroscopy: The IR spectrum provides definitive evidence for the formation of the α,β-unsaturated system.

    • C=O Stretch (Ketone): A strong absorption band around 1650-1670 cm⁻¹ is characteristic of the conjugated ketone.[11][15]

    • C=C Stretch (Alkene): A band in the region of 1580-1625 cm⁻¹.

    • Ar-H Bending: Out-of-plane bending vibrations confirm the substitution patterns on the aromatic rings.

  • ¹H NMR Spectroscopy: Proton NMR is invaluable for structural elucidation.

    • Vinyl Protons (H-α and H-β): Two doublets in the downfield region (typically δ 7.0-8.0 ppm). The large coupling constant (J ≈ 15-16 Hz) is diagnostic of the trans (E) configuration, which is the thermodynamically favored product.[11]

    • Aromatic Protons: Multiplets in the region of δ 7.5-8.5 ppm, corresponding to the protons on the two aromatic rings.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): A signal in the δ 185-195 ppm range.[16]

    • α- and β-Carbons: Signals for the alkene carbons can be found between δ 116-146 ppm.[16]

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming the successful condensation and dehydration. The fragmentation pattern can also offer further structural information.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (old NaOH/KOH).2. Insufficient reaction time.3. Aldehyde is not reactive enough.1. Use fresh, high-purity base.2. Monitor the reaction by TLC and extend the reaction time if necessary.3. Consider using a stronger base or slightly warming the reaction (monitor for side products).
Oily Product / Fails to Solidify 1. Impurities present.2. Product is inherently low-melting.1. Ensure thorough washing of the crude product. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.2. Purify using column chromatography instead of recrystallization.
Multiple Products on TLC 1. Self-condensation of the ketone (less likely here).2. Cannizzaro reaction of the aldehyde.3. Side reactions from impurities.1. Ensure slow, controlled addition of the base at a low temperature.2. Use stoichiometric amounts of reactants.3. Purify the final product using column chromatography.

Conclusion

The Claisen-Schmidt condensation is a powerful and reliable method for synthesizing chalcones from 2-Chloro-1-(4-nitrophenyl)ethanone and various aromatic aldehydes. The protocol detailed herein is robust, scalable, and adaptable for creating diverse molecular libraries for applications in drug discovery and materials science. By carefully controlling reaction conditions, adhering to safety protocols, and performing thorough characterization, researchers can confidently synthesize and validate novel chalcone derivatives for further investigation.

References

  • PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020-09-14). [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. (2024-03-17). [Link]

  • UTAR Institutional Repository. Synthesis and characterization of chalcone derivatives and their antioxidant activity. (2022-05-30). [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Wikipedia. Claisen–Schmidt condensation. [Link]

  • ACS Omega. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022-08-02). [Link]

  • The Royal Society of Chemistry. Synthesis of chalcone. [Link]

  • Claisen-Schmidt Condensation. [Link]

  • ResearchGate. Mechanism of base-catalyzed Claisen-Schmidt condensation. [Link]

  • Synthesis on study of novel chalcone derivatives and their antimicobial activity. [Link]

  • ResearchGate. Mass spectrum of chalcone. [Link]

  • FABAD Journal of Pharmaceutical Sciences. Spectral Properties of Chalcones II. [Link]

  • ResearchGate. Claisen Schmidt condensation reaction for chalcone synthesis. [Link]

  • Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. (2025-02-20). [Link]

  • ResearchGate. Synthesis of the three nitro-sustituted chalcones. [Link]

  • Jetir.Org. A Study on the Synthesis, Characterisation of Chalcone moiety. [Link]

  • PubChem. 2-Chloro-1-(4-methylphenyl)ethan-1-one. [Link]

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Application Notes and Protocols for the Synthesis of Chalcone Derivatives from 2-Chloro-1-(4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed exploration of the synthesis of chalcone derivatives utilizing 2-Chloro-1-(4-nitrophenyl)ethanone as a key starting material. The content herein is structured to offer not only a step-by-step protocol but also a deep dive into the mechanistic rationale behind the experimental choices, ensuring scientific integrity and practical applicability for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of Chalcones and the Strategic Use of 2-Chloro-1-(4-nitrophenyl)ethanone

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, represent a privileged scaffold in medicinal chemistry.[1] These α,β-unsaturated ketones are precursors to flavonoids and are abundant in various natural sources.[2] Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of drug discovery efforts.[2] The presence of the nitro group in the target chalcone derivatives is of particular interest, as this functionality is known to be present in a variety of pharmacologically active compounds, exhibiting activities such as antibacterial and antifungal effects.

The selection of 2-Chloro-1-(4-nitrophenyl)ethanone as the ketone component in the Claisen-Schmidt condensation offers a unique synthetic handle. The electron-withdrawing nature of the para-nitro group on the phenyl ring enhances the acidity of the α-protons, facilitating enolate formation under basic conditions. The α-chloro substituent, while potentially introducing complexity, also opens avenues for further derivatization of the resulting chalcone.

Reaction Mechanism and Rationale for Experimental Design

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[3][4] The mechanism, in the context of 2-Chloro-1-(4-nitrophenyl)ethanone, is initiated by the deprotonation of the α-carbon to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the final α,β-unsaturated ketone, the chalcone.

A critical consideration when employing an α-halo ketone is the potential for a competing reaction pathway known as the Darzens condensation. This reaction, also base-catalyzed, involves the intramolecular SN2 attack of the initially formed alkoxide on the carbon bearing the halogen, which would lead to the formation of an α,β-epoxy ketone instead of the desired chalcone.

To selectively favor the Claisen-Schmidt condensation, the reaction conditions must be carefully controlled. The choice of a suitable base and solvent system is paramount in directing the reaction towards chalcone formation.

Claisen_Schmidt_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product ketone 2-Chloro-1-(4-nitrophenyl)ethanone enolate Enolate Formation (Base-catalyzed) ketone->enolate Base (e.g., NaOH) aldehyde Aromatic Aldehyde nucleophilic_attack Nucleophilic Attack aldehyde->nucleophilic_attack enolate->nucleophilic_attack Reacts with aldol_adduct Aldol Adduct nucleophilic_attack->aldol_adduct dehydration Dehydration aldol_adduct->dehydration - H2O chalcone Chalcone Derivative dehydration->chalcone

Caption: General workflow for the Claisen-Schmidt condensation to synthesize chalcones.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of a chalcone derivative from 2-Chloro-1-(4-nitrophenyl)ethanone and a substituted aromatic aldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-1-(4-nitrophenyl)ethanoneReagentSigma-Aldrich
Substituted Aromatic AldehydeReagentSigma-Aldriche.g., Benzaldehyde, 4-Chlorobenzaldehyde
Sodium Hydroxide (NaOH)ACS GradeFisher Scientific
Ethanol (95%)ACS GradeFisher Scientific
Dichloromethane (DCM)HPLC GradeFisher ScientificFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)ReagentSigma-AldrichFor drying
Silica Gel60 Å, 230-400 meshSigma-AldrichFor column chromatography
TLC PlatesSilica Gel 60 F₂₅₄Merck
Hydrochloric Acid (HCl), 1MFor neutralization
Deionized Water
Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-1-(4-nitrophenyl)ethanone (1.0 eq.) and the chosen aromatic aldehyde (1.1 eq.) in ethanol (approximately 20 mL per gram of ketone).

  • Initiation of Condensation: While stirring the solution at room temperature, slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq.) dropwise over a period of 15-20 minutes. The addition of a strong base like NaOH facilitates the formation of the enolate.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30 minutes. Use a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v) to develop the TLC plate and visualize the spots under UV light. The formation of a new, less polar spot corresponding to the chalcone should be observed.

  • Work-up and Isolation: Once the reaction is complete (typically within 2-4 hours, as indicated by the consumption of the starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice (approximately 100 g).

  • Neutralization and Precipitation: Acidify the mixture by the dropwise addition of 1M HCl until the pH is neutral (pH ~7). This step will cause the crude chalcone product to precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (40-50 °C).

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[2][5] For higher purity, column chromatography on silica gel may be employed, using a gradient of hexane and ethyl acetate as the eluent.[2]

Characterization of Synthesized Chalcones

The structure and purity of the synthesized chalcone derivatives should be confirmed using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the α,β-unsaturated carbonyl group (C=O) typically in the range of 1650-1680 cm⁻¹. The C=C stretching of the enone system will appear around 1600-1620 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The two vinylic protons of the enone moiety will appear as doublets in the downfield region (typically between δ 7.0 and 8.0 ppm) with a coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration. The aromatic protons will resonate in their characteristic regions.

    • ¹³C NMR: The carbonyl carbon will give a signal in the downfield region (δ 185-195 ppm). The α and β carbons of the enone system will also have characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized chalcone, confirming its identity.

Potential Challenges and Troubleshooting

The primary potential challenge in this synthesis is the formation of the Darzens condensation product (an epoxy ketone) as a side product.

  • Detection of the Darzens Product: The epoxy ketone can be identified by the absence of the characteristic vinylic proton signals in the ¹H NMR spectrum and the presence of signals corresponding to the epoxide ring protons. The IR spectrum would lack the C=C stretching band of the enone.

  • Minimizing Darzens Product Formation:

    • Base Concentration: Using a more dilute solution of the base may favor the intermolecular Claisen-Schmidt condensation over the intramolecular cyclization required for the Darzens reaction.

    • Temperature Control: Maintaining the reaction at room temperature or slightly below may help to suppress the formation of the Darzens product.

    • Solvent Choice: While ethanol is a common solvent, exploring aprotic solvents in combination with a non-nucleophilic base could potentially offer better selectivity, although this would require further optimization.

Safety Precautions

  • 2-Chloro-1-(4-nitrophenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be used away from open flames.

  • Standard laboratory safety practices should be followed at all times.

Overall Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization start 1. Reactant Preparation (Ketone + Aldehyde in Ethanol) reaction 2. Base Addition (aq. NaOH) & Reaction at RT start->reaction monitoring 3. TLC Monitoring reaction->monitoring quench 4. Quenching in Ice Water monitoring->quench Reaction Complete neutralize 5. Neutralization (HCl) & Precipitation quench->neutralize filter 6. Filtration & Washing neutralize->filter dry 7. Drying filter->dry purify 8. Recrystallization or Column Chromatography dry->purify characterize 9. Spectroscopic Analysis (IR, NMR, MS) purify->characterize

Sources

Application Notes & Protocols: The Strategic Utility of 2-Chloro-1-(4-nitrophenyl)ethanone in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-1-(4-nitrophenyl)ethanone is a highly versatile and reactive bifunctional reagent that serves as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring an electrophilic carbonyl carbon, an adjacent carbon atom activated for nucleophilic substitution by a chloro leaving group, and a phenyl ring strongly deactivated by a para-nitro group, dictates its synthetic utility. The electron-withdrawing nitro group not only enhances the reactivity of the α-chloro and carbonyl positions but also imparts unique electronic properties to the resulting heterocyclic products, making them valuable scaffolds in medicinal chemistry and materials science. This guide provides an in-depth exploration of the application of 2-chloro-1-(4-nitrophenyl)ethanone in constructing key heterocyclic systems, including thiazoles, imidazoles, oxazoles, and quinoxalines. We will elucidate the underlying reaction mechanisms, offer field-proven experimental protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Foundational Principles: Reactivity Profile

The synthetic power of 2-chloro-1-(4-nitrophenyl)ethanone stems from two primary reactive sites:

  • The α-Carbon: The chlorine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution (SN2) reactions.

  • The Carbonyl Carbon: This carbon is electrophilic and readily undergoes condensation reactions with nucleophiles.

The para-nitro group plays a crucial role by inductively withdrawing electron density, which significantly increases the electrophilicity of both the carbonyl carbon and the α-carbon, thereby accelerating reaction rates compared to unsubstituted or electron-donating group-substituted analogues[1]. This heightened reactivity allows for milder reaction conditions and often leads to higher yields, a critical consideration in multi-step synthetic campaigns.

G cluster_reagent 2-Chloro-1-(4-nitrophenyl)ethanone cluster_reactivity Key Reactive Sites cluster_influence Influence of Nitro Group Reagent Structure Structure R_Node C₆H₄NO₂-C(=O)-CH₂Cl AlphaC α-Carbon (S_N2 Attack) R_Node->AlphaC Cl is a good leaving group CarbonylC Carbonyl Carbon (Condensation) R_Node->CarbonylC Electrophilic center Nitro p-NO₂ Group (Electron Withdrawing) Effect Enhances Electrophilicity of both sites Nitro->Effect Effect->AlphaC Effect->CarbonylC

Caption: Reactivity overview of 2-chloro-1-(4-nitrophenyl)ethanone.

Application in Thiazole Synthesis: The Hantzsch Reaction

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.[2][3] When 2-chloro-1-(4-nitrophenyl)ethanone reacts with thiourea, it yields 2-amino-4-(4-nitrophenyl)thiazole, a scaffold found in numerous biologically active molecules.[4][5]

Mechanistic Pathway

The reaction is initiated by a nucleophilic attack from the sulfur atom of thiourea onto the electron-deficient α-carbon of the ketone, displacing the chloride ion. This SN2 reaction forms an isothiouronium salt intermediate. The subsequent step involves an intramolecular cyclization, where a nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon. A final dehydration step, often facilitated by the reaction conditions (e.g., heating in ethanol), yields the aromatic thiazole ring.[3][6]

Hantzsch_Thiazole_Synthesis Start 2-Chloro-1-(4-nitrophenyl)ethanone + Thiourea Step1 S_N2 Attack (S on α-Carbon) Start->Step1 Intermediate Isothiouronium Salt Intermediate Step1->Intermediate Cl⁻ displaced Step2 Intramolecular Cyclization (N on Carbonyl C) Intermediate->Step2 Cyclized Thiazoline Intermediate Step2->Cyclized Step3 Dehydration (-H₂O) Cyclized->Step3 Product 2-Amino-4-(4-nitrophenyl)thiazole Step3->Product Aromatization Imidazole_Synthesis Start α-Haloketone + Aldehyde + Amine/NH₃ Step1 Condensation Start->Step1 Intermediate Di-imine Intermediate Step1->Intermediate Step2 Cyclization Intermediate->Step2 Cyclized Dihydroimidazole Step2->Cyclized Step3 Oxidation Cyclized->Step3 Product Substituted Imidazole Step3->Product Aromatization Quinoxaline_Synthesis Start 2-Chloro-1-(4-nitrophenyl)ethanone Step1 Oxidation (e.g., SeO₂ or DMSO) Start->Step1 Dicarbonyl 1-(4-Nitrophenyl)glyoxal (In situ) Step1->Dicarbonyl Step2 Double Condensation & Cyclization Dicarbonyl->Step2 Reactant2 o-Phenylenediamine Reactant2->Step2 Product 2-(4-Nitrophenyl)quinoxaline Step2->Product -2H₂O

Sources

Application Notes & Protocols: The Strategic Utility of 2-Chloro-1-(4-nitrophenyl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-1-(4-nitrophenyl)ethanone (CAS No: 34006-49-0) is a highly functionalized aromatic ketone that serves as a pivotal intermediate in the synthesis of a diverse range of pharmaceutical agents.[1] Its molecular architecture, featuring an electrophilic carbonyl carbon, a reactive α-chloro substituent, and an electron-withdrawing p-nitro group, provides multiple sites for strategic chemical modifications. This guide offers an in-depth exploration of the synthesis of this intermediate and its application in constructing complex pharmaceutical molecules, most notably as a precursor to the antibiotic Chloramphenicol. We provide detailed, field-proven protocols, explain the causality behind methodological choices, and present visual workflows to empower researchers, scientists, and drug development professionals in leveraging this versatile building block.

Introduction: A Profile of a Versatile Intermediate

In the landscape of medicinal chemistry, the efficiency of a synthetic route is often dictated by the strategic choice of its starting materials and intermediates. 2-Chloro-1-(4-nitrophenyl)ethanone, a crystalline solid with the molecular formula C₈H₆ClNO₃, stands out as a cornerstone intermediate.[2] Its value lies in the orthogonal reactivity of its three primary functional groups:

  • The α-Haloketone Moiety: This classic pharmacophore is a powerful electrophile. The chlorine atom is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic substitution. This enables the facile introduction of nitrogen, oxygen, or sulfur nucleophiles, which is a common strategy for building the core scaffolds of many drugs.[3]

  • The Ketone Carbonyl Group: The carbonyl group can be selectively reduced to a secondary alcohol, a key step in creating the chiral centers often required for biological activity. It also serves as a handle for chain extension or the formation of imines and other derivatives.

  • The para-Nitro Group: The strongly electron-withdrawing nitro group serves two purposes. Firstly, it activates the aromatic ring, influencing its reactivity. Secondly, and more importantly, it is a masked amine. The selective reduction of the nitro group to an aniline is a fundamental transformation in the synthesis of countless active pharmaceutical ingredients (APIs).[4]

This confluence of reactive sites allows for a stepwise and controlled elaboration of the molecule, making it an ideal precursor for complex targets where regioselectivity and stereoselectivity are paramount.

Physicochemical Properties & Safety Overview
PropertyValueReference
CAS Number 34006-49-0[1]
Molecular Formula C₈H₆ClNO₃[2]
Molecular Weight 199.59 g/mol [2]
Appearance White to yellow crystalline powder[5]
Storage Inert atmosphere, 2-8°C[1]
Hazard Statements H302, H312, H315, H318, H332, H335[1]

Note: This compound is hazardous. Always consult the full Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection in a well-ventilated fume hood.[6]

Synthesis of the Intermediate: Friedel-Crafts Acylation

The most common industrial synthesis of 2-Chloro-1-(4-nitrophenyl)ethanone is via the Friedel-Crafts acylation of nitrobenzene using chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanistic Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[7] The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring.

  • Formation of the Acylium Ion: Chloroacetyl chloride reacts with the Lewis acid catalyst (AlCl₃) to form a resonance-stabilized acylium ion. This is the key electrophile.

  • Electrophilic Attack: The electron-rich π system of the aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (typically [AlCl₄]⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Causality Note: Nitrobenzene is a strongly deactivated aromatic ring due to the electron-withdrawing nature of the nitro group. This makes Friedel-Crafts reactions notoriously difficult.[8] To overcome this high activation energy barrier, the reaction typically requires forcing conditions, such as higher temperatures or an excess of the catalyst. The nitro group is a meta-director; however, the acylation occurs at the para position. This is often achieved by using specific solvents like carbon disulfide or by carefully controlling reaction conditions, though yields can be modest compared to reactions on activated rings.[9]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcylCl Chloroacetyl Chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Nitrobenzene Nitrobenzene Sigma Sigma Complex (Arenium Ion) Nitrobenzene->Sigma + Acylium Ion Product 2-Chloro-1-(4-nitrophenyl)ethanone Sigma->Product - H⁺ (via AlCl₄⁻)

Figure 1: Simplified workflow of Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 2-Chloro-1-(4-nitrophenyl)ethanone

This protocol is a representative procedure and should be optimized based on laboratory conditions and scale. Perform under an inert atmosphere (Nitrogen or Argon).

Reagents & Equipment

Reagent/EquipmentM.W.AmountMolesRationale
Nitrobenzene123.1150 mL0.54Starting aromatic substrate
Chloroacetyl chloride112.9430 mL0.40Acylating agent
Anhydrous AlCl₃133.3472 g0.54Lewis acid catalyst (excess required)
Dichloromethane (DCM)-300 mL-Anhydrous solvent
Crushed Ice-500 g-For quenching the reaction
Conc. HCl-50 mL-To hydrolyze the complex
Round-bottom flask (1L)-1-Reaction vessel
Addition Funnel-1-For controlled addition
Magnetic Stirrer-1-For homogenous mixing

Procedure:

  • Setup: Equip a 1L three-neck round-bottom flask with a magnetic stirrer, a reflux condenser (with a gas outlet to a scrubber), and an addition funnel. Ensure all glassware is oven-dried and assembled under an inert atmosphere.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (72 g) and anhydrous DCM (150 mL). Cool the suspension to 0°C using an ice-water bath.

  • Reagent Addition: In the addition funnel, prepare a solution of nitrobenzene (50 mL) and chloroacetyl chloride (30 mL) in anhydrous DCM (150 mL).

  • Reaction: Add the solution from the funnel dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the temperature between 0-5°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice containing 50 mL of concentrated HCl. This step is highly exothermic and should be performed with caution in a large beaker.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2 M HCl (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Recrystallize from ethanol or isopropanol to yield pure 2-Chloro-1-(4-nitrophenyl)ethanone. Expected yield: 40-50%.

Application Case Study: Synthesis of Chloramphenicol Precursors

2-Chloro-1-(4-nitrophenyl)ethanone is a direct precursor to 2-amino-1-(4-nitrophenyl)ethanol derivatives, which are the backbone of the broad-spectrum antibiotic Chloramphenicol.[5][10] The synthesis involves a sequence of amination, ketone reduction, and hydroxymethylation.

G Start 2-Chloro-1-(4-nitrophenyl)ethanone Step1 Amination (e.g., Delepine Reaction) Start->Step1 Intermediate1 2-Amino-1-(4-nitrophenyl)ethanone Step1->Intermediate1 Step2 Ketone Reduction (e.g., NaBH₄) Intermediate1->Step2 Intermediate2 2-Amino-1-(4-nitrophenyl)ethanol Step2->Intermediate2 Step3 Further Elaboration (Hydroxymethylation, etc.) Intermediate2->Step3 Final Chloramphenicol Backbone ((1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol) Step3->Final

Figure 2: Synthetic pathway from the intermediate to the Chloramphenicol core.
Protocol: α-Amination via the Delepine Reaction

The Delepine reaction is an effective method for converting the α-chloro group to a primary amine using hexamethylenetetramine (hexamine) followed by acidic hydrolysis.

Causality Note: This method is preferred over direct amination with ammonia, which often leads to over-alkylation (formation of secondary and tertiary amines). The Delepine reaction proceeds via a quaternary ammonium salt, which upon hydrolysis cleanly yields the primary amine hydrochloride, ensuring a high yield of the desired product.

Procedure:

  • Salt Formation: Dissolve 2-Chloro-1-(4-nitrophenyl)ethanone (10 g, 50.1 mmol) and hexamine (7.7 g, 55 mmol) in 100 mL of chloroform. Heat the mixture to reflux for 4-6 hours. A precipitate of the quaternary ammonium salt will form.

  • Isolation of Salt: Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold chloroform and dry it under vacuum.

  • Hydrolysis: Suspend the dried salt in 100 mL of a 1:1 mixture of ethanol and concentrated HCl. Heat the suspension to reflux for 8-12 hours.

  • Work-up: After cooling, a precipitate of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride will form. Collect the product by filtration, wash with cold ethanol, and dry. The product can be used directly in the next step or neutralized with a base (e.g., NaHCO₃) to obtain the free amine.

Protocol: Selective Ketone Reduction

The next critical step is the reduction of the ketone to a secondary alcohol without affecting the nitro group.

Causality Note: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[11] It is a mild reducing agent, highly selective for aldehydes and ketones. Under standard protic solvent conditions (methanol or ethanol), it does not possess sufficient reducing power to affect less reactive functional groups like nitroarenes or esters, ensuring excellent chemoselectivity.[12]

Procedure:

  • Dissolution: Suspend 2-amino-1-(4-nitrophenyl)ethanone hydrochloride (or the free amine) (10 g, ~46 mmol) in 150 mL of methanol in a 500 mL flask.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (2.1 g, 55 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, stir the reaction at room temperature for 2-4 hours. Monitor completion by TLC.

  • Quenching & Work-up: Carefully add 2 M HCl dropwise to quench the excess NaBH₄ and adjust the pH to ~7. Remove the methanol under reduced pressure. The resulting aqueous residue contains the product, 2-amino-1-(4-nitrophenyl)ethanol, which can be extracted with ethyl acetate and purified by crystallization or column chromatography.

From this amino alcohol intermediate, further steps such as hydroxymethylation and eventual dichloroacetylation lead to the final Chloramphenicol molecule.[13][14]

Other Pharmaceutical Applications

The utility of 2-Chloro-1-(4-nitrophenyl)ethanone extends beyond Chloramphenicol. The core structure is a building block for other APIs.

  • Ritodrine Analogs: Ritodrine, a tocolytic agent, is a substituted phenylethanolamine.[15][16] The synthesis of Ritodrine and its analogs often begins with a protected p-hydroxyphenylethanone derivative.[17][18] 2-Chloro-1-(4-nitrophenyl)ethanone can be converted to the corresponding p-hydroxy analog through a sequence involving nitro group reduction to an amine, diazotization, and subsequent hydrolysis to a phenol. This hydroxy intermediate can then be elaborated into various β-adrenergic receptor agonists.

  • Aminorex Analogs: Aminorex is a stimulant with an oxazoline ring structure.[19] Its synthesis can be achieved from a 1-phenyl-2-aminoethanol precursor. By starting with 2-Chloro-1-(4-nitrophenyl)ethanone, one can perform a sequence of ketone reduction, amination (or vice-versa), nitro group reduction, and finally cyclization with a reagent like cyanogen bromide to form the 2-amino-oxazoline ring system central to Aminorex.

Conclusion

2-Chloro-1-(4-nitrophenyl)ethanone is a testament to the power of well-designed intermediates in modern pharmaceutical synthesis. Its pre-installed, orthogonally reactive functional groups—the α-chloro handle, the reducible ketone, and the masked amine of the nitro group—provide a robust and flexible platform for constructing complex molecular targets. The protocols and mechanistic insights provided herein demonstrate its strategic application, particularly in the synthesis of Chloramphenicol precursors, and highlight its potential in creating a wider array of valuable pharmaceutical agents. For the research and drug development professional, a thorough understanding of this intermediate's chemistry is a valuable asset in the efficient design and execution of synthetic campaigns.

References

  • CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google P
  • CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google P
  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. (URL: [Link])

  • Synthesis of Chloramphenicol, uses and dose.pptx. (URL: [Link])

  • CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google P
  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations - ResearchGate. (URL: [Link])

  • The Chemistry of Chloramphenicol: Understanding a Key Intermediate. (URL: [Link])

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un - SciHorizon. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate. (URL: [Link])

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (URL: [Link])

  • CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google P
  • CN103113239A - Preparation method of ritodrine hydrochloride - Google P
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  • Reduction of Aldehydes and Ketones - Chemistry Steps. (URL: [Link])

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (URL: [Link])

  • Friedel-Crafts Acylation - Chemistry LibreTexts. (URL: [Link])

  • Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf. (URL: [Link])

  • Efficient Synthesis of Two Chloramphenicol Derivatives as Antibacterial Agents - Biointerface Research in Applied Chemistry. (URL: [Link])

  • Acetophenone, 4'-chloro-3'-nitro- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (URL: [Link])

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  • Ritodrine - Wikipedia. (URL: [Link])

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  • Aminorex - Wikipedia. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Optimizing Chalcone Synthesis with 2-Chloro-1-(4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of chalcones using 2-Chloro-1-(4-nitrophenyl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges presented by this substrate. Our goal is to move beyond generic protocols and provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize for yield and purity.

Part 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses the fundamental concepts governing the synthesis before diving into specific troubleshooting scenarios.

Q1: What is the primary reaction mechanism for synthesizing chalcones from 2-Chloro-1-(4-nitrophenyl)ethanone and an aromatic aldehyde?

A1: The synthesis proceeds via a Claisen-Schmidt condensation , which is a type of base-catalyzed aldol condensation. The reaction occurs between an aromatic ketone (in this case, 2-Chloro-1-(4-nitrophenyl)ethanone) and an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde). The mechanism involves three key stages:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate. This enolate is the key nucleophile.

  • Aldol Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-hydroxy ketone intermediate (an aldol adduct).

  • Dehydration: This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, which is the chalcone. This step is typically rapid as it creates a highly conjugated and stable system.

Q2: How do the α-chloro and para-nitro groups on the ketone starting material uniquely influence the reaction?

A2: These two substituents have profound and distinct electronic effects that you must manage for a successful synthesis:

  • α-Chloro Group: As a halogen, chlorine is an electron-withdrawing group via induction. This effect increases the acidity of the single α-hydrogen, making it easier for a base to deprotonate and form the enolate. However, it also introduces significant challenges. Chloride is a good leaving group, creating the possibility of unwanted side reactions such as nucleophilic substitution by the base (e.g., forming a hydroxyketone) or other competing pathways.

  • para-Nitro Group: The nitro group is one of the strongest electron-withdrawing groups. Its presence significantly enhances the electrophilicity of the ketone's carbonyl carbon. While this can increase the rate of the initial enolate formation, it also makes the final chalcone product highly susceptible to a secondary reaction known as a Michael 1,4-addition by another enolate molecule.

Effectively, your starting material is "hyper-activated," which can lead to both faster desired reactions and a host of potential side reactions if conditions are not carefully controlled.

Q3: What are the generally recommended starting conditions for this reaction?

A3: A typical starting point involves the Claisen-Schmidt condensation under basic conditions. Common choices include:

  • Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the most common and cost-effective bases.

  • Solvent: Ethanol or methanol are frequently used as they are effective at dissolving the reactants and the catalyst.

  • Temperature: The reaction is often initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.

However, due to the specific reactivity of 2-Chloro-1-(4-nitrophenyl)ethanone, these standard conditions are often a starting point for optimization.

Part 2: Troubleshooting Guide - From Low Yield to Purification

This section is structured to help you diagnose and solve specific problems encountered during the experiment.

Issue 1: Low or No Product Yield

A low yield is the most common issue. Systematically diagnosing the cause is critical.

  • Diagnosis: The reaction fails to start, or TLC analysis shows only starting materials even after several hours.

  • Scientific Rationale: Solid NaOH and KOH can be hygroscopic and absorb atmospheric CO₂, forming sodium or potassium carbonate, which are much weaker bases and ineffective at generating the required enolate concentration.

  • Solution:

    • Always use freshly opened or properly stored pellets of NaOH or KOH.

    • Consider preparing a fresh solution of the base in the alcohol solvent immediately before use.

    • For particularly sensitive reactions, stronger bases like sodium ethoxide (NaOEt) in ethanol can be used, though this increases the risk of side reactions.

  • Diagnosis: TLC analysis shows the consumption of starting materials but the formation of multiple new spots, with little of the desired product.

  • Scientific Rationale: The high reactivity of your substrate makes it prone to several off-target pathways.

  • Solutions:

    • Cannizzaro Reaction: If you are using a very high concentration of a strong base, the aldehyde can undergo a disproportionation reaction to form a primary alcohol and a carboxylic acid. Mitigation: Use a catalytic amount of base rather than a large excess and maintain a lower reaction temperature.

    • Substitution of Chlorine: The hydroxide base can act as a nucleophile and displace the α-chloro atom. Mitigation: Run the reaction at the lowest effective temperature (start at 0 °C). Consider using a bulkier, less nucleophilic base like potassium tert-butoxide in an aprotic solvent like THF, although this significantly changes the reaction profile.

    • Michael Addition: The enolate formed can attack the final chalcone product instead of the aldehyde. This is exacerbated by the electron-withdrawing nitro group. Mitigation: Use a slight excess (1.1 to 1.2 equivalents) of the aldehyde relative to the ketone. This ensures the enolate is more likely to react with the abundant aldehyde. Another strategy is to add the ketone solution slowly to the mixture of the aldehyde and base, keeping the instantaneous concentration of the enolate low.

G cluster_troubleshooting Troubleshooting: Low Chalcone Yield start Low Yield Observed q1 TLC shows only starting materials? start->q1 q2 TLC shows multiple new product spots? q1->q2 No sol_a Cause: Inactive Catalyst Solution: Use fresh NaOH/KOH. q1->sol_a Yes sol_c Cause: Side Reactions (Cannizzaro, Michael, etc.) Solution: Lower temp, adjust stoichiometry, slow addition. q2->sol_c Yes sol_d Cause: Poor Solubility Solution: Add co-solvent or increase solvent volume. q2->sol_d No (product crashing out?) sol_b Cause: Reversible Reaction Solution: Increase temp slightly or extend reaction time. sol_d->sol_b

Caption: Decision tree for troubleshooting low-yield chalcone synthesis.

Issue 2: Product is an Oil or Gummy Precipitate and Fails to Crystallize

This is a common issue in purification that can be frustrating.

  • Diagnosis: After the reaction workup (e.g., pouring into water/acid), the product separates as a viscous oil or a sticky mass instead of a filterable crystalline solid.

  • Scientific Rationale: The presence of even minor impurities can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression. Additionally, some highly substituted chalcones are intrinsically low-melting solids or oils at room temperature.

  • Solutions:

    • Verify Purity: First, run a TLC of your crude oil. Multiple spots confirm that impurities are the likely culprit.

    • Attempt Purification: Do not discard the oil. Extract the crude product into an organic solvent (like dichloromethane or ethyl acetate), dry the organic layer, and concentrate it. Purify this crude material using flash column chromatography.

    • Induce Crystallization: After purification, if the product is still an oil, dissolve it in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and cool it slowly in an ice bath. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization. Adding a "seed crystal" from a previous successful batch is also highly effective.

Part 3: Experimental Protocols & Data

Protocol 1: Baseline Synthesis of (E)-2-Chloro-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one

This protocol provides a robust starting point for your experiments.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and ethanol (20 mL).

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Base Addition: In a separate beaker, dissolve NaOH (1.2 eq) in water (5 mL) and add this solution dropwise to the cooled ethanol mixture while stirring.

  • Ketone Addition: Dissolve 2-Chloro-1-(4-nitrophenyl)ethanone (1.0 eq) in a minimal amount of ethanol (10 mL). Add this solution dropwise to the reaction mixture over 15-20 minutes. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing cold, dilute HCl (1 M). A precipitate should form.

  • Isolation: Stir the acidic mixture for 15 minutes, then collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any inorganic salts, followed by a small amount of cold ethanol to remove soluble impurities.

  • Drying & Purification: Dry the crude product in a vacuum oven. Recrystallize from ethanol or purify by column chromatography as needed.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude chalcone oil/solid onto a small amount of silica gel by dissolving it in a minimal volume of dichloromethane and adding silica. Evaporate the solvent to get a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., hexane).

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The less polar chalcone product should elute before more polar impurities.

  • Collection: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified chalcone.

Table 1: Optimization Parameters for Chalcone Synthesis
ParameterStandard ConditionOptimization Strategy & Rationale
Base NaOH or KOH (1.2 eq)Problem: Side reactions. Solution: Use a milder base (e.g., Na₂CO₃) or a catalytic amount of a strong base (0.2 eq). Rationale: Reduces concentration of nucleophilic hydroxide and aggressive enolate formation.
Solvent EthanolProblem: Michael addition. Solution: Switch to an aprotic solvent like THF with a non-nucleophilic base (e.g., NaH). Rationale: Prevents the protic solvent from participating in proton shuttling that can facilitate side reactions.
Temperature 0 °C to RTProblem: Low yield. Solution: After initial stirring at RT, gently heat the reaction to 40-50 °C. Rationale: Provides energy to overcome the activation barrier for the dehydration step, driving the equilibrium toward the product.
Stoichiometry 1:1 Ketone:AldehydeProblem: Michael addition byproduct. Solution: Use 1.1-1.2 equivalents of the aldehyde. Rationale: Ensures the enolate is consumed by the aldehyde before it can react with the newly formed chalcone.

Part 4: Mechanistic Visualizations

G cluster_mechanism Claisen-Schmidt Condensation Pathway Ketone 2-Chloro-1-(4-nitrophenyl)ethanone Enolate Nucleophilic Enolate Ketone->Enolate + OH⁻, - H₂O Base Base (OH⁻) Base->Enolate Adduct Aldol Adduct (β-Hydroxy Ketone) Enolate->Adduct Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldehyde->Adduct Chalcone Final Chalcone Product Adduct->Chalcone Elimination Dehydration Dehydration (-H₂O) Dehydration->Chalcone

Caption: Core reaction mechanism for chalcone synthesis.

References

  • Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27850–27873. [Link]

  • Ciaffone, L., et al. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.
  • Kachwala, Y., et al. (2014). Synthesis and evaluation of chalcone derivatives for its alpha-amylase inhibitory activity. Organic Chemistry: An Indian Journal, 10(5).
  • AIP Publishing. (2023). Development of chalcone synthesis: Optimization of synthetic method. Retrieved from [Link]

  • ResearchGate. (2025). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576. [Link]

  • Daud, A. I., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8, 329-351.
  • National Institutes of Health. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

  • Scribd. (n.d.). Phase Transfer Catalysis in Chalcone Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). *Investigation on Main Reaction and Side Reaction Mechanism in the Synthetic Process of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en

Technical Support Center: Optimizing Reactions of 2-Chloro-1-(4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 2-Chloro-1-(4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing solvent and temperature conditions for successful synthesis. The following question-and-answer format directly addresses common challenges and provides scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solvent Selection and Solubility

Question 1: I am having trouble dissolving 2-Chloro-1-(4-nitrophenyl)ethanone for my reaction. What is the best solvent to use?

Answer: The solubility of 2-Chloro-1-(4-nitrophenyl)ethanone is a critical first step for a successful reaction. As an analogue of 1-(4-nitrophenyl)ethanone, its solubility is highest in polar aprotic solvents. Acetone is an excellent choice, demonstrating high solubility for similar compounds. Other effective solvents include acetonitrile and ethyl acetate. For reactions requiring protic solvents, ethanol and methanol are viable options, although solubility may be lower compared to acetone. It is generally recommended to avoid nonpolar solvents like cyclohexane, in which the starting material is poorly soluble.[1] The solubility of nitrophenyl ethanone derivatives generally increases with temperature.[1][2][3]

To ensure complete dissolution, it is advisable to gently warm the solvent while stirring and gradually add the 2-Chloro-1-(4-nitrophenyl)ethanone.

Table 1: Recommended Solvents for 2-Chloro-1-(4-nitrophenyl)ethanone Reactions

Solvent ClassRecommended SolventsRationale & Considerations
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF)Generally provide the highest solubility.[1][4] Ideal for SN2 reactions as they do not significantly solvate the nucleophile, thus enhancing its reactivity.[5]
Polar Protic Ethanol, MethanolGood options for many reactions, particularly the Hantzsch thiazole synthesis.[6][7] Solubility is typically lower than in polar aprotic solvents but can be improved with gentle heating.
Halogenated Dichloromethane (DCM), ChloroformCan be used, but with caution due to potential side reactions and environmental concerns.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate solubility. Often used in reactions requiring anhydrous conditions.
Non-Polar Hexane, Cyclohexane, TolueneGenerally poor solvents for this substrate and not recommended for initiating reactions in solution.[1]
Reaction Temperature Optimization

Question 2: What is the optimal temperature for running my reaction with 2-Chloro-1-(4-nitrophenyl)ethanone? I'm concerned about side product formation.

Answer: The optimal temperature is a balance between reaction rate and selectivity. For many nucleophilic substitution reactions with α-haloketones, such as the Hantzsch thiazole synthesis, gentle heating is often employed to ensure the reaction proceeds at a reasonable rate.[6] A common starting point is refluxing in a solvent like ethanol, which is approximately 78°C.

However, elevated temperatures can sometimes lead to the formation of undesired byproducts.[8] It is recommended to start with a moderate temperature (e.g., 50-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased. For some sensitive substrates or to improve selectivity, running the reaction at room temperature or even cooler (0°C to room temperature) may be necessary, although this will likely increase the reaction time.[9]

Troubleshooting Temperature-Related Issues:

  • Low Yield: If the reaction is not proceeding to completion, consider increasing the temperature in increments of 10°C, monitoring for any new spots on the TLC which may indicate decomposition or side products.

  • Multiple Products: If you observe the formation of multiple products, reducing the temperature may improve the selectivity towards the desired product.

Hantzsch Thiazole Synthesis: A Common Application

The Hantzsch thiazole synthesis is a classic and highly effective method for preparing thiazole derivatives from α-haloketones and a thioamide source, such as thiourea.[6][7][9]

Question 3: I am performing a Hantzsch thiazole synthesis with 2-Chloro-1-(4-nitrophenyl)ethanone and thiourea. What is a reliable starting protocol?

Answer: A well-established protocol for the Hantzsch thiazole synthesis involves reacting the α-haloketone with thiourea in a polar protic solvent like ethanol.[7] The driving force for this reaction is the formation of the stable aromatic thiazole ring.[6]

Experimental Protocol: Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-Chloro-1-(4-nitrophenyl)ethanone (1 equivalent) in ethanol.

  • Addition of Reagent: Add thiourea (1.1 to 1.5 equivalents) to the solution. A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone.[6]

  • Heating: Heat the reaction mixture to reflux (approximately 78°C in ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. The product may precipitate out of solution. If not, slowly add a weak base, such as a 5% aqueous solution of sodium carbonate, to neutralize the hydrohalic acid formed during the reaction and precipitate the free base of the aminothiazole.[6][7]

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

dot

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

Troubleshooting Common Issues

Question 4: My Hantzsch thiazole synthesis is giving a low yield and multiple spots on TLC. What could be the problem?

Answer: Low yields and the presence of impurities in the Hantzsch synthesis can arise from several factors. Here is a troubleshooting guide to help you identify and resolve these issues.

dot

troubleshooting_hantzsch cluster_causes Potential Causes cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Reactions cluster_solutions_degradation Solutions for Degradation cluster_solutions_workup Solutions for Workup Issues start Low Yield / Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions degradation Product/Reagent Degradation start->degradation workup_issues Workup/Purification Issues start->workup_issues increase_time Increase Reaction Time incomplete_reaction->increase_time increase_temp Increase Temperature incomplete_reaction->increase_temp check_reagents Check Reagent Purity incomplete_reaction->check_reagents lower_temp Lower Reaction Temperature side_reactions->lower_temp check_ph Control pH (avoid strong acid) side_reactions->check_ph regioisomer Consider Regioisomer Formation side_reactions->regioisomer use_fresh_reagents Use Fresh Reagents degradation->use_fresh_reagents inert_atmosphere Run Under Inert Atmosphere (N2/Ar) degradation->inert_atmosphere optimize_ph Optimize pH for Precipitation workup_issues->optimize_ph recrystallization Optimize Recrystallization Solvent workup_issues->recrystallization

Caption: Troubleshooting guide for the Hantzsch thiazole synthesis.

Detailed Explanations for Troubleshooting:

  • Incomplete Reaction: The most straightforward reason for low yield is an incomplete reaction. Ensure you are monitoring the reaction by TLC until the limiting reagent (typically the α-haloketone) is consumed. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.

  • Side Reactions - Regioisomer Formation: When using substituted thioureas, there is a possibility of forming two different regioisomers. Under neutral conditions, the reaction typically yields the 2-aminothiazole. However, under acidic conditions, a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole can be formed.[10] Maintaining a neutral to slightly basic condition during the reaction can help to avoid this.

  • Reagent Quality: The purity of your 2-Chloro-1-(4-nitrophenyl)ethanone and thiourea is paramount. Impurities in the starting materials can lead to side reactions and a complex product mixture.

  • Workup and Purification: The product, 2-amino-4-(4-nitrophenyl)thiazole, is a solid with a melting point of 283-287 °C.[11] Ensure that during the workup, the pH is adjusted correctly to precipitate the free base. For purification, recrystallization is often effective. Experiment with different solvent systems (e.g., ethanol, ethanol/water, acetone) to find the optimal conditions for obtaining pure crystals. The expected product can be identified by its characteristic IR spectrum.[12]

Mechanistic Insights

Question 5: How do solvent and temperature mechanistically affect my SN2 reaction with 2-Chloro-1-(4-nitrophenyl)ethanone?

Answer: The reaction of 2-Chloro-1-(4-nitrophenyl)ethanone with a nucleophile is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. The carbonyl group adjacent to the reaction center plays a crucial role in accelerating the reaction by stabilizing the transition state.[13]

Mechanism of Solvent Effects in SN2 Reactions:

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents have O-H or N-H bonds and can form hydrogen bonds with the nucleophile. This creates a "solvent cage" around the nucleophile, which must be broken for the nucleophile to attack the electrophilic carbon.[5] This solvation effect can slow down the reaction rate.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF): These solvents possess dipoles but lack O-H or N-H bonds. They can solvate cations but leave the anionic nucleophile relatively "naked" and more reactive.[5] This is why SN2 reactions are often faster in polar aprotic solvents.

Mechanism of Temperature Effects:

According to the Arrhenius equation, increasing the temperature increases the rate constant of a reaction. This is because a higher temperature provides more molecules with the necessary activation energy to overcome the energy barrier of the transition state. However, temperature can also provide enough energy for molecules to overcome the activation energy of competing side reactions. Therefore, while higher temperatures increase the reaction rate, they may decrease the selectivity for the desired product.

dot

sn2_mechanism reagents reagents ts ts reagents:nuc->ts:nuc products products ts:cl->products:lg

Caption: Generalized SN2 reaction mechanism at the α-carbon.

By understanding these fundamental principles, you can make informed decisions about the optimal solvent and temperature conditions to maximize the yield and purity of your desired product when working with 2-Chloro-1-(4-nitrophenyl)ethanone.

References

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  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • ResearchGate. (2025). review on green multicomponent synthesis of heterocyclic compounds. Retrieved from [Link]

  • ResearchGate. (2025). Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine, a green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones derivatives under solvent-free conditions. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole. NIST WebBook. Retrieved from [Link]

  • Wang, J., Yuan, X., & Jaubert, J.-N. (2019). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis.
  • Hamlin, T. A., et al. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 13). Organic Chemistry Reactions Summary [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. Retrieved from [Link]

  • MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]

  • Dr. K. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent development of solvent-free synthesis of heterocycles. New Journal of Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of 2-Chloro-1-(4-nitrophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of the next generation of antimicrobial agents. One such scaffold of interest is 2-Chloro-1-(4-nitrophenyl)ethanone, a versatile precursor for the synthesis of a variety of derivatives with potential therapeutic applications. This guide provides a comparative analysis of the antimicrobial efficacy of several classes of compounds derived from this parent molecule, supported by experimental data from the scientific literature. We will delve into their synthesis, structure-activity relationships, and proposed mechanisms of action, offering a comprehensive resource for researchers and drug development professionals.

Synthetic Pathways to Bioactive Derivatives

The chemical reactivity of 2-Chloro-1-(4-nitrophenyl)ethanone, particularly the activated α-carbon and the ketone functional group, allows for its facile conversion into a range of heterocyclic and open-chain compounds. A prominent class of derivatives synthesized from this and structurally similar acetophenones are chalcones (1,3-diaryl-2-propen-1-ones). These compounds are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[1][2]

Synthesis acetophenone 2-Chloro-1-(4-nitrophenyl)ethanone base Base (e.g., NaOH, KOH) Ethanol acetophenone->base aldehyde Substituted Aromatic Aldehyde aldehyde->base chalcone Chalcone Derivative base->chalcone Claisen-Schmidt Condensation heterocycles Further Heterocyclic Derivatives (e.g., Pyrazoles, Isoxazoles) chalcone->heterocycles Cyclization Reactions

Figure 1: General synthetic scheme for chalcone derivatives.

The resulting chalcones, characterized by their α,β-unsaturated ketone moiety, can then serve as precursors for the synthesis of other heterocyclic systems like pyrazoles and isoxazoles, further expanding the chemical diversity and potential biological activity.[3]

Comparative Antimicrobial Efficacy

The antimicrobial potential of derivatives of 2-Chloro-1-(4-nitrophenyl)ethanone and related structures has been evaluated against a panel of pathogenic bacteria and fungi. The following table summarizes the minimum inhibitory concentration (MIC) values for several representative compounds, providing a quantitative comparison of their efficacy. A lower MIC value indicates greater potency.

Derivative ClassSpecific CompoundTest OrganismMIC (µg/mL)Reference
Chalcones (2E)-1-(4-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-oneStaphylococcus aureus>100[1]
(2E)-1-(4-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-oneEscherichia coli>100[1]
3-(3-nitrophenyl)-1-phenylprop-2-en-1-oneBacillus subtilis250[4]
3-(3-nitrophenyl)-1-phenylprop-2-en-1-oneEscherichia coli500[4]
Flavones Flavone with 4'-NO2 substituentEscherichia coli- (Enhanced activity noted)[5]
Flavone with 4'-NO2 substituentBacillus subtilis- (Enhanced activity noted)[5]
Semicarbazones Semicarbazone of 1-(2-chloro-4-nitrophenyl)ethanone derivativeVarious bacteria & fungiSignificant activity reported[6]
Acetamides 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniaeSynergistic with meropenem & imipenem[7]

Structure-Activity Relationship (SAR)

The analysis of the antimicrobial data reveals several key structural features that influence the biological activity of these derivatives:

  • The Nitro Group: The presence of a nitro group, particularly at the 4-position of the phenyl ring, is frequently associated with enhanced antimicrobial activity.[5] This is a common feature in many antimicrobial compounds and is thought to be involved in their mechanism of action.

  • The Chloro Group: Halogen substituents, such as chlorine, can significantly impact the lipophilicity and electronic properties of the molecule, often leading to increased antimicrobial potency.[8]

  • The α,β-Unsaturated Ketone Moiety: In chalcones, the enone system is a critical pharmacophore. It can act as a Michael acceptor, reacting with nucleophilic residues in microbial enzymes and proteins, thereby disrupting their function.[2]

  • Heterocyclic Scaffolds: The conversion of chalcones into various heterocyclic derivatives, such as pyrazoles and isoxazoles, can modulate the antimicrobial spectrum and potency of the parent compound.[3]

Proposed Mechanism of Action

While the precise molecular targets for many of these derivatives are still under investigation, the available evidence suggests several plausible mechanisms of action. For nitroaromatic compounds, a common mechanism involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress and damage cellular macromolecules, including DNA, leading to cell death.

For chalcones and related enones, a likely mechanism is the covalent modification of key microbial enzymes. The electrophilic β-carbon of the enone system can undergo nucleophilic addition by sulfhydryl groups of cysteine residues in proteins, leading to irreversible enzyme inhibition.

Mechanism cluster_nitro Nitro-Compound Mechanism cluster_chalcone Chalcone (Enone) Mechanism nitro Nitroaromatic Derivative reduction Microbial Nitroreductases nitro->reduction reactive_species Reactive Nitroso & Hydroxylamine Intermediates reduction->reactive_species damage DNA Damage & Oxidative Stress reactive_species->damage death1 Cell Death damage->death1 chalcone Chalcone Derivative (α,β-unsaturated ketone) adduct Covalent Enzyme Adduct chalcone->adduct enzyme Microbial Enzyme (with Cysteine residue) enzyme->adduct inhibition Enzyme Inactivation adduct->inhibition death2 Cell Death inhibition->death2

Figure 2: Proposed antimicrobial mechanisms of action.

Experimental Protocols

To ensure the reproducibility and validation of the antimicrobial efficacy data, standardized methodologies are crucial. The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. Several colonies are then transferred to a sterile broth and incubated until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The microtiter plate is then incubated at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells after incubation.

MIC_Workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound in 96-Well Plate prep_dilutions->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of chloramphenicol and its related compounds derived from 4-nitrophenyl structures. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this class of antibiotics, including their synthesis, mechanism of action, efficacy, toxicity, and the molecular basis of bacterial resistance. By presenting objective comparisons and supporting experimental data, this document aims to inform the rational design of novel antimicrobial agents with improved therapeutic profiles.

Introduction: The Enduring Relevance of the 4-Nitrophenyl Scaffold

Chloramphenicol, first isolated from Streptomyces venezuelae in 1947, is a broad-spectrum bacteriostatic antibiotic characterized by its unique p-nitrobenzene ring connected to a dichloroacetyl tail via a 2-amino-1,3-propanediol moiety.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] Despite its efficacy against a wide range of Gram-positive and Gram-negative bacteria, its clinical use has been limited due to significant side effects, most notably dose-related bone marrow suppression and idiosyncratic aplastic anemia.[4][5]

The inherent antimicrobial activity of the chloramphenicol scaffold, coupled with the need to mitigate its toxicity and combat emerging bacterial resistance, has driven extensive research into the synthesis and evaluation of numerous analogs. This guide focuses on derivatives that retain the core 4-nitrophenyl structure, a key pharmacophore, while exploring modifications to other parts of the molecule to enhance efficacy and reduce toxicity.

Mechanism of Action: Targeting the Bacterial Ribosome

Chloramphenicol and its analogs exert their bacteriostatic effect by interfering with the peptidyl transferase activity of the bacterial ribosome.[6] Specifically, they bind to the A2451 and A2452 residues within the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds and halting protein chain elongation.[1] This targeted inhibition of protein synthesis is crucial for arresting bacterial growth and replication.[2]

Mechanism_of_Action cluster_bacterium Bacterial Cell Chloramphenicol_Analog Chloramphenicol Analog Ribosome_50S 50S Ribosomal Subunit Chloramphenicol_Analog->Ribosome_50S Binds to 23S rRNA Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibition of Peptidyl Transferase Bacterial_Growth Bacterial Growth (Inhibited) Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of chloramphenicol and its analogs.

Comparative Efficacy of 4-Nitrophenyl Analogs

The antibacterial spectrum and potency of chloramphenicol derivatives are highly dependent on their structural modifications. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for chloramphenicol and selected analogs against representative Gram-positive and Gram-negative bacteria.

CompoundModificationS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
ChloramphenicolParent Drug>200 (for some resistant strains)>200 (for some resistant strains)[7]
Compound 43Enone analog2-32Inactive[7]
Compound 46Enone analog2-32Inactive[7]
Thiamphenicolp-NO2 replaced by p-SO2CH312.5 (for B. fragilis)2-16 times higher than Chloramphenicol[8]

Analysis of Efficacy Data:

The data indicate that modifications to the propanediol side chain can significantly impact the antibacterial spectrum. For instance, the enone analogs (compounds 43 and 46) demonstrate potent activity against a range of Gram-positive strains, including those resistant to the parent chloramphenicol, but are inactive against E. coli.[7] This suggests a potential shift in the mechanism of action, possibly involving disruption of the bacterial membrane in addition to ribosome inhibition.[7] Thiamphenicol, where the p-nitrophenyl group is replaced by a methylsulfonylphenyl group, retains activity against certain anaerobes but shows reduced potency against Enterobacteriaceae compared to chloramphenicol.[8]

Navigating the Landscape of Bacterial Resistance

The clinical utility of chloramphenicol has been significantly undermined by the development of bacterial resistance. Understanding these mechanisms is critical for the design of next-generation analogs that can evade these defenses.

Key Mechanisms of Resistance:

  • Enzymatic Inactivation: The most common resistance mechanism involves the enzymatic acetylation of the hydroxyl groups on the propanediol side chain by chloramphenicol acetyltransferases (CATs), rendering the drug unable to bind to the ribosome.[9] Other enzymatic modifications include nitroreduction and amide bond hydrolysis.[9][10]

  • Efflux Pumps: Active efflux of the drug from the bacterial cell, mediated by membrane-spanning proteins, reduces the intracellular concentration of the antibiotic below its effective level.[3]

  • Target Site Modification: Mutations in the 23S rRNA gene can alter the binding site of chloramphenicol on the ribosome, thereby reducing its affinity and rendering the antibiotic ineffective.[3]

Resistance_Mechanisms cluster_bacterium Resistant Bacterial Cell Chloramphenicol Chloramphenicol Ribosome_50S_Mutated Mutated 50S Ribosomal Subunit Chloramphenicol->Ribosome_50S_Mutated Fails to Bind CAT_Enzyme Chloramphenicol Acetyltransferase (CAT) Chloramphenicol->CAT_Enzyme Substrate for Efflux_Pump Efflux Pump Chloramphenicol->Efflux_Pump Enters No_Inhibition Protein Synthesis Continues Ribosome_50S_Mutated->No_Inhibition Inactive_Metabolite Inactive Acetylated Chloramphenicol CAT_Enzyme->Inactive_Metabolite Produces Efflux_Pump->Chloramphenicol Expels

Caption: Key mechanisms of bacterial resistance to chloramphenicol.

Structure-Activity Relationships and Toxicity Profile

The therapeutic index of chloramphenicol analogs is a delicate balance between their antibacterial potency and their toxicity to host cells. The 4-nitrophenyl group, while important for antibacterial activity, has also been implicated in the dose-limiting toxicity of chloramphenicol.[11]

Structure-Activity Relationship (SAR) Insights:

  • 4-Nitrophenyl Group: While some modifications are tolerated, this group is generally considered crucial for potent antibacterial activity.[7]

  • Propanediol Side Chain: The stereochemistry of the two chiral centers in the 2-amino-1,3-propanediol moiety is critical; only the D-threo isomer exhibits significant activity.[12] Modifications to the hydroxyl groups, such as in the enone analogs, can alter the antibacterial spectrum.[7]

  • Dichloroacetyl Tail: This group is also important for activity, and its replacement can lead to a loss of potency.[7]

Comparative Toxicity:

CompoundModificationToxicity ProfileReference
ChloramphenicolParent DrugDose-related bone marrow suppression, aplastic anemia.[4][5]
Compound 43Enone analog5% toxicity on neutrophils at 60 µM (compared to 12% for chloramphenicol).[1]

Analysis of Toxicity Data:

The development of analogs with reduced toxicity is a primary goal in this field. Compound 43, for example, demonstrated lower toxicity towards human neutrophils compared to chloramphenicol at the same concentration, highlighting a potential avenue for developing safer alternatives.[1] The severe hematological side effects of chloramphenicol are a major clinical concern, and any new analog must be rigorously evaluated for its potential to induce myelotoxicity.[4][13]

Experimental Protocols

General Synthesis of a Chloramphenicol Analog (Exemplified by Compound 4)

This protocol describes a general method for the synthesis of a chloramphenicol derivative, as adapted from published procedures.[14]

Materials:

  • Chloramphenicol (200 mg, 0.62 mmol)

  • Succinic acid (100 mg, 0.84 mmol)

  • N,N'-dicyclohexylcarbodiimide (DCC) (160 mg, 0.77 mmol)

  • Ethanol (5 mL)

  • Methanol

  • Hexane

  • Benzene

  • Round bottom flask (10 mL)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a 10 mL round bottom flask, add chloramphenicol (200 mg, 0.62 mmol), succinic acid (100 mg, 0.84 mmol), N,N'-dicyclohexylcarbodiimide (160 mg, 0.77 mmol), and ethanol (5 mL).

  • Stir the reaction mixture at room temperature for 72 hours.

  • After 72 hours, evaporate the solvent using a rotary evaporator.

  • Separate the product using a solvent system of methanol:hexane:benzene (3:1:1).

  • Collect the purified product and determine the yield.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of chloramphenicol analogs.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Chloramphenicol analog stock solution

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the chloramphenicol analog in MHB in a 96-well microtiter plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 4-nitrophenyl scaffold of chloramphenicol continues to be a valuable starting point for the development of new antibacterial agents. By understanding the intricate relationships between chemical structure, antibacterial efficacy, mechanisms of resistance, and toxicity, researchers can rationally design novel derivatives with improved therapeutic properties. The enone analogs, for example, represent a promising class of compounds with potent activity against resistant Gram-positive bacteria and reduced toxicity.[7]

Future research should focus on:

  • Expanding the chemical diversity of 4-nitrophenyl-derived analogs to identify novel pharmacophores that can overcome existing resistance mechanisms.

  • Conducting comprehensive in vivo studies to evaluate the efficacy and safety of promising candidates in relevant animal models of infection.

  • Investigating novel drug delivery systems to enhance the bioavailability and target-site accumulation of these compounds.

By leveraging the knowledge outlined in this guide, the scientific community can continue to innovate and develop the next generation of antibiotics to address the growing threat of antimicrobial resistance.

References

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  • Yourassowsky, E., et al. (1976). Comparative in vitro acitvity of chloramphenicol and thiamphenicol on common aerobic and anaerobic gram-negative bacilli (Salmonella and Shigella excluded). Pathologie Biologie, 24(7), 483-486. [Link]

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A Comparative Guide to the Reactivity of Substituted Phenylethanones: The Influence of Electron-Donating and -Withdrawing Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenylethanone, commonly known as acetophenone, is a foundational aromatic ketone in organic synthesis and medicinal chemistry.[1] Its reactivity is primarily centered on two key sites: the electrophilic carbonyl carbon and the acidic α-carbon protons. The chemical behavior of phenylethanone can be precisely modulated by introducing substituents to the phenyl ring. These substituents, broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), exert profound electronic effects that alter the molecule's reactivity profile.

This guide provides an in-depth comparison of how EDGs and EWGs influence the reactivity of phenylethanone. We will explore the underlying electronic principles and present supporting experimental data for two major classes of reactions: nucleophilic addition to the carbonyl group and reactions proceeding via enolate intermediates. This analysis is critical for researchers, scientists, and drug development professionals seeking to rationally design synthetic pathways and predict reaction outcomes.

The Foundation: Electronic Effects of Substituents

Substituents on the phenyl ring influence the electron density of the entire molecule through a combination of inductive and resonance effects.[2]

  • Inductive Effects: These are transmitted through sigma (σ) bonds and are related to the electronegativity of the atoms. EWGs (e.g., -NO₂, -Cl, -Br) are highly electronegative and pull electron density away from the ring. EDGs (e.g., alkyl groups like -CH₃) are weakly electron-donating through induction.

  • Resonance Effects: These occur through the delocalization of π electrons and are transmitted through the pi (π) system of the aromatic ring. EDGs with lone pairs (e.g., -OCH₃, -NH₂) donate electron density to the ring via resonance. EWGs with π bonds to electronegative atoms (e.g., -NO₂, -C≡N) withdraw electron density from the ring via resonance.

These electronic shifts do not terminate at the ring; they are relayed to the acetyl group, directly impacting the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃ EDG_Ring Phenyl Ring EDG->EDG_Ring Donates e⁻ density (Resonance/Induction) EDG_Carbonyl Carbonyl (C=O) EDG_Ring->EDG_Carbonyl Increased e⁻ density Decreased\nElectrophilicity Decreased Electrophilicity EDG_Carbonyl->Decreased\nElectrophilicity Decreased α-proton\nacidity Decreased α-proton acidity EDG_Carbonyl->Decreased α-proton\nacidity EWG e.g., -NO₂ EWG_Ring Phenyl Ring EWG->EWG_Ring Withdraws e⁻ density (Resonance/Induction) EWG_Carbonyl Carbonyl (C=O) EWG_Ring->EWG_Carbonyl Decreased e⁻ density Increased\nElectrophilicity Increased Electrophilicity EWG_Carbonyl->Increased\nElectrophilicity Increased α-proton\nacidity Increased α-proton acidity EWG_Carbonyl->Increased α-proton\nacidity

Caption: Influence of EDGs and EWGs on Phenylethanone Reactivity.

Part 1: Reactivity at the Carbonyl Carbon - Nucleophilic Addition

The carbonyl carbon of phenylethanone is electrophilic and susceptible to attack by nucleophiles. The rate of this addition is highly dependent on the magnitude of the partial positive charge (δ+) on the carbonyl carbon.[3]

  • Effect of Electron-Withdrawing Groups (EWGs): EWGs pull electron density away from the carbonyl group. This intensifies the partial positive charge on the carbonyl carbon, making it a "harder" electrophile. Consequently, phenylethanones bearing EWGs react faster with nucleophiles.[4][5]

  • Effect of Electron-Donating Groups (EDGs): EDGs push electron density toward the carbonyl group. This diminishes the partial positive charge on the carbonyl carbon, making it a "softer," less reactive electrophile. Therefore, phenylethanones with EDGs react slower with nucleophiles.[6]

A classic experiment demonstrating this principle is the reduction of substituted phenylethanones to their corresponding 1-phenylethanols using a mild reducing agent like sodium borohydride (NaBH₄).[7] The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

Nucleophilic_Addition cluster_EWG EWG (-NO₂) Effect cluster_EDG EDG (-OCH₃) Effect Reactants Substituted Phenylethanone C=O Ar-group TS Tetrahedral Intermediate (Transition State) Reactants->TS Rate-Determining Step Hydride H⁻ (from NaBH₄) Hydride->Reactants:c Nucleophilic Attack Product Alkoxide Intermediate TS->Product EWG_Effect Stabilizes negative charge buildup on oxygen in transition state. Increases δ+ on Carbonyl C. => FASTER REACTION EDG_Effect Destabilizes negative charge buildup. Decreases δ+ on Carbonyl C. => SLOWER REACTION

Caption: Mechanism of Hydride Addition to Substituted Phenylethanones.

Experimental Data: Reduction Rates

The relative rates of reduction for various para-substituted phenylethanones clearly illustrate these electronic effects. The data often correlates well with the Hammett equation, which quantifies the electronic influence of substituents.[8][9]

Substituent (p-X)Group TypeHammett Constant (σ)Relative Rate of Oxidation[10]
-NO₂Strong EWG+0.78Fastest
-ClWeak EWG+0.23Faster
-HNeutral0.00Reference
-CH₃Weak EDG-0.17Slower
-OCH₃Strong EDG-0.27Slowest

Table 1: Relative reactivity of para-substituted phenylethanones in oxidation reactions, which often correlates with susceptibility to nucleophilic attack like reduction. Electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.

Part 2: Reactivity at the α-Carbon - Enolate Formation

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic and can be removed by a base to form a nucleophilic enolate ion.[11] The ease of enolate formation is directly related to the acidity of these α-protons, which is quantified by the pKa value.

  • Effect of Electron-Withdrawing Groups (EWGs): EWGs withdraw electron density, which helps to stabilize the negative charge of the resulting enolate conjugate base. This stabilization makes the α-protons more acidic (lower pKa), facilitating enolate formation.[11]

  • Effect of Electron-Donating Groups (EDGs): EDGs donate electron density, which destabilizes the negative charge of the enolate. This makes the α-protons less acidic (higher pKa), hindering enolate formation.

Reactions that proceed via an enolate, such as α-halogenation and the aldol condensation, are therefore highly sensitive to the nature of the substituent on the phenyl ring.

Enolate_Formation cluster_EWG EWG (-NO₂) Effect cluster_EDG EDG (-OCH₃) Effect Ketone Substituted Phenylethanone α-Proton (H) Enolate Resonance-Stabilized Enolate O⁻ ↔ C⁻ Ketone->Enolate Equilibrium Base Base (e.g., OH⁻) Base->Ketone:c Proton Abstraction Electrophile Electrophile (E⁺) (e.g., Br₂) Enolate->Electrophile Nucleophilic Attack Product α-Substituted Product Enolate->Product EWG_Effect Inductively stabilizes enolate anion. Lowers pKa (more acidic). => FASTER enolate formation. EDG_Effect Destabilizes enolate anion. Raises pKa (less acidic). => SLOWER enolate formation.

Caption: Substituent Effects on Enolate Formation and Reactivity.

Experimental Data: α-Proton Acidity (pKa)

The pKa values of substituted phenylethanones provide direct, quantitative evidence for these electronic effects.

Substituent (p-X)Group TypepKa (in aqueous solution)[12]
-NO₂Strong EWG16.7
-BrWeak EWG18.0
-ClWeak EWG18.1
-HNeutral18.4
-FWeak EWG18.5
-OCH₃Strong EDG19.0

Table 2: Experimentally determined pKa values for para-substituted phenylethanones. A lower pKa indicates greater acidity and easier enolate formation.

Experimental Protocols

To provide a practical context, we describe two key experiments that can be used to observe these reactivity differences.

Experiment 1: Competitive Reduction of Substituted Phenylethanones

This protocol allows for a direct comparison of reduction rates by reacting an equimolar mixture of two different phenylethanones with a limited amount of NaBH₄.

Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of a phenylethanone with an EDG (e.g., 4'-methoxyacetophenone) and 1.0 mmol of a phenylethanone with an EWG (e.g., 4'-nitroacetophenone) in 10 mL of ethanol. Add an internal standard (e.g., 0.5 mmol of durene) for quantitative analysis.

  • Initial Sample: Withdraw a 0.1 mL aliquot for GC-MS or ¹H NMR analysis to determine the initial ratio of reactants (T₀).

  • Reaction: Cool the flask in an ice bath. Prepare a solution of 0.5 mmol of sodium borohydride (NaBH₄) in 5 mL of cold ethanol. Add the NaBH₄ solution dropwise to the stirred ketone mixture over 5 minutes.

  • Monitoring: After 15 minutes of stirring in the ice bath, withdraw another 0.1 mL aliquot, quench it in a vial containing 1 mL of dilute HCl, and extract with ethyl acetate for analysis.

  • Workup: Quench the remaining reaction mixture by slowly adding 10 mL of 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the final product mixture and the T₁₅ aliquot by GC-MS or ¹H NMR. Compare the ratio of the remaining starting materials and the formed alcohols. The phenylethanone with the EWG will be consumed significantly faster than the one with the EDG.

Experiment 2: Base-Catalyzed Aldol Condensation with Benzaldehyde

This protocol compares the ability of different substituted phenylethanones to act as the enolate precursor in a crossed aldol condensation.[13][14]

Methodology:

  • Setup: Prepare two separate 50 mL flasks. To Flask A, add 2.0 mmol of 4'-methoxyacetophenone. To Flask B, add 2.0 mmol of 4'-nitroacetophenone.

  • Reactants: To each flask, add 2.0 mmol of benzaldehyde and 10 mL of 95% ethanol. Stir until all solids dissolve.

  • Initiation: Prepare a 40% aqueous sodium hydroxide solution. Add 2.0 mL of this NaOH solution to each flask while stirring vigorously at room temperature.

  • Observation: Monitor the reactions. The flask containing 4'-nitroacetophenone (Flask B) should show a rapid color change and precipitation of the chalcone product, indicating a faster reaction. The reaction in Flask A will be noticeably slower.

  • Isolation: After 30 minutes (or once precipitation is complete), cool the flasks in an ice bath. Collect the solid product by vacuum filtration. Wash the crystals with cold water until the filtrate is neutral, followed by a small amount of cold ethanol.

  • Analysis: Dry the products and record the yield. The yield from Flask B is expected to be significantly higher within the same timeframe, demonstrating that the EWG-substituted phenylethanone forms its enolate and reacts more readily.

Conclusion

The reactivity of phenylethanone is a tunable property, exquisitely controlled by the electronic nature of substituents on the phenyl ring. Electron-withdrawing groups enhance reactivity at both the carbonyl carbon (via increased electrophilicity) and the α-carbon (via increased acidity), leading to faster nucleophilic additions and enolate-mediated reactions. Conversely, electron-donating groups diminish reactivity at both sites. This predictive power, grounded in the principles of inductive and resonance effects, is a cornerstone of modern organic synthesis, enabling chemists to design more efficient and selective transformations for applications ranging from materials science to drug discovery.

References

  • Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163. Available at: [Link]

  • McAlduff, E. J. (1980). Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Canadian Journal of Chemistry, 58(7), 622-627. Available at: [Link]

  • Wikipedia. (n.d.). Acetophenone. Retrieved from [Link]

  • Lee, K. C., et al. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Chirality, 20(3-4), 434-440. Available at: [Link]

  • De, S., et al. (2015). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry, 80(21), 10651-10670. Available at: [Link]

  • ResearchGate. (n.d.). Borohydride Reduction of Acetophenone and Esters of Dehydrocarboxylic Acids in the Presence of Chiral Cobalt(II) Diamine Complexes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot for the competitive TH of acetophenone and a few para-substituted acetophenones. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on substituent effect on the oxidation kinetics of Acetophenones by acid dichromate. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Guthrie, J. P., & Wang, X. (1992). The aldol condensation of acetophenone with acetone. Canadian Journal of Chemistry, 70(4), 1041-1054. Available at: [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values for substituted acetophenones: Values determined by study of rates of halogenation. Retrieved from [Link]

  • Rajendran, P., Bashpa, P., & Bijudas, K. (2014). Studies on substituent effect on the oxidation kinetics of Acetophenones by acid dichromate. International Journal of ChemTech Research, 6(1), 43-49. Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Chem 263 Lecture Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. Retrieved from [Link]

  • University of Salahaddin. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

Sources

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